Cromakalin
Description
Historical Context of Cromakalim (B1669624) Discovery and its Significance in Ion Channel Research
The story of cromakalim begins with its chemical characterization and unfolds into a narrative of profound impact on our understanding of cellular excitability.
From its inception, cromakalim was identified as a benzopyran derivative. nih.govahajournals.orgpharm.or.jp This structural classification places it within a family of compounds known for their diverse biological activities. The specific arrangement of its atoms, including a cyanogroup and a pyrrolidinone moiety attached to the benzopyran core, underpins its unique pharmacological effects. caymanchem.comnih.gov The synthesis of cromakalim, often referred to by its code BRL 34915, involves a multi-step process starting from 4-cyanophenol. caymanchem.comwikipedia.org
The discovery in the early 1980s that cromakalim is a potent opener of ATP-sensitive potassium (KATP) channels was a watershed moment in pharmacology. nih.gov This finding established cromakalim as the archetypal KATP channel opener, paving the way for the development of a new class of drugs. caymanchem.comnih.govrndsystems.com KATP channels are crucial regulators of cellular function, linking the metabolic state of a cell to its electrical activity. semanticscholar.orgfrontiersin.org By opening these channels, cromakalim causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. ahajournals.orgwikipedia.org This hyperpolarization makes it more difficult for excitable cells, such as those in smooth muscle, to depolarize and contract. wikipedia.org The active enantiomer responsible for this effect is levcromakalim (B1674936). rndsystems.com
The ability of cromakalim to modulate KATP channels has had a profound impact on the study of cellular excitability. nih.govresearchgate.net By selectively altering potassium conductance, researchers can investigate the role of membrane potential in a wide array of physiological processes. researchgate.net For instance, in smooth muscle cells, the hyperpolarization induced by cromakalim leads to relaxation, a key mechanism in vasodilation. ahajournals.orgwikipedia.org In neurons, the opening of K+ channels can inhibit action potential firing, a principle that has been explored in the context of seizure activity. researchgate.net The study of cromakalim's effects on different tissues has revealed the heterogeneity of KATP channels, with varying sensitivities to the compound across different cell types. jneurosci.orgahajournals.org
Overview of Cromakalim's Research Applications and Utility as a Pharmacological Probe
As a well-characterized KATP channel opener, cromakalim has become an indispensable pharmacological probe. nih.gov Its specificity allows researchers to isolate and study the function of these channels in various physiological and pathological contexts.
Cromakalim has been instrumental in elucidating the role of KATP channels in a multitude of biological systems. For example, it has been used to study smooth muscle relaxation in blood vessels and the detrusor muscle of the bladder. nih.govahajournals.org In the central nervous system, it has been employed to investigate neuronal excitability and its potential role in conditions like epilepsy. researchgate.netnih.gov Furthermore, its effects on insulin-secreting pancreatic β-cells have been a subject of intense research, contributing to our understanding of glucose homeostasis. acs.org The compound's utility extends to studies on cardioprotection and ischemia, where the opening of KATP channels is thought to play a protective role. caymanchem.com
Research Findings on Cromakalim
The following table summarizes key research findings related to the biological activity of cromakalim.
| Biological Context | Key Finding | Reference |
| Smooth Muscle Relaxation | Cromakalim induces relaxation in various smooth muscle tissues, including vascular and bladder smooth muscle, by opening KATP channels. | nih.govahajournals.org |
| Cellular Excitability | By hyperpolarizing cell membranes, cromakalim reduces the excitability of neurons and muscle cells. | nih.govresearchgate.net |
| KATP Channel Subtype Selectivity | The effects of cromakalim can vary depending on the specific subunit composition of the KATP channel, with a notable sensitivity in channels containing SUR2 subunits. | jneurosci.orgahajournals.org |
| Cardioprotection | Cromakalim has demonstrated cardioprotective effects in preclinical models of ischemia. | caymanchem.comoup.com |
| Ocular Hypotensive Effects | Research suggests cromakalim can lower intraocular pressure, indicating a potential role for KATP channel openers in glaucoma research. | semanticscholar.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Synonyms |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origin of Product |
United States |
Molecular Targets and Mechanisms of Action
Activation of ATP-Sensitive Potassium (KATP) Channels
The principal mechanism of action for cromakalim (B1669624) is the activation of ATP-sensitive potassium (KATP) channels. ontosight.ai This activation leads to a cascade of events at the cellular level, ultimately resulting in the relaxation of smooth muscle. ahajournals.org
Direct Channel Opening and Resultant Potassium Efflux
Cromakalim directly activates ATP-sensitive potassium channels, which enhances the efflux of potassium ions from the cell. ontosight.ainih.gov This increased potassium conductance is a fundamental aspect of its mechanism. nih.gov Studies have demonstrated that cromakalim increases 86Rb efflux, a marker for potassium movement, in various muscle tissues. nih.gov The effect is rapid in onset and reversible. nih.gov Interestingly, the stimulation of potassium efflux by cromakalim appears to be independent of calcium influx. nih.gov
Induction of Membrane Hyperpolarization
The opening of KATP channels and the subsequent efflux of positively charged potassium ions leads to hyperpolarization of the cell membrane. wikipedia.orgnih.gov This change in membrane potential moves it further away from the threshold required for excitation, making the cell less excitable. wikipedia.org This hyperpolarizing effect has been observed in various cell types, including vascular and non-vascular smooth muscle cells, as well as skeletal muscle fibers. ahajournals.orgnih.govwikipedia.org In depolarized human skeletal muscle fibers, cromakalim has been shown to restore the membrane potential to its normal resting state. nih.gov
Consequential Modulation of Voltage-Dependent Calcium Channel Activity
The hyperpolarization induced by cromakalim has a significant impact on voltage-dependent calcium channels. By making the membrane potential more negative, cromakalim indirectly leads to the closure of these calcium channels. ontosight.ai This reduces the influx of calcium ions into the cell, which is a critical step in muscle contraction. ontosight.ai However, it is important to note that cromakalim does not directly act as a calcium channel antagonist. nih.gov Studies using the whole-cell patch-clamp technique have shown that neither cromakalim nor its active enantiomer, BRL 38226, directly affects the Ca2+ channel current in isolated human mesenteric artery cells. nih.gov The reduction in calcium influx is a consequence of the membrane hyperpolarization. ontosight.ai
Interplay with Intracellular Nucleotides (e.g., ATP) and Competitive Mechanisms
The activity of cromakalim is intricately linked to the intracellular concentration of nucleotides, particularly adenosine (B11128) triphosphate (ATP). In the absence of intracellular ATP, cromakalim is unable to open KATP channels. nih.govnih.gov However, in the presence of ATP, cromakalim can effectively activate these channels. nih.govnih.gov Research suggests a competitive interaction between cromakalim and ATP. nih.govnih.gov For instance, lower concentrations of cromakalim can activate channels inhibited by low concentrations of ATP, but are ineffective at higher ATP concentrations. nih.govnih.gov To overcome the inhibitory effect of higher ATP levels, higher concentrations of cromakalim are required. nih.govnih.gov This competitive dynamic underscores the role of the cellular metabolic state in modulating the effects of cromakalim.
Potential Role of Protein Phosphorylation in Channel Activation
There is evidence to suggest that protein phosphorylation may be involved in the mechanism by which cromakalim opens KATP channels. nih.gov Studies have shown that when ATP is replaced with a non-hydrolyzable analog, ATP gamma S, the activation of KATP channels is abolished, and cromakalim has no effect. nih.gov This finding points towards a potential requirement for a phosphorylation event in the channel activation process initiated by cromakalim. nih.gov Additionally, protein kinase A (PKA) and protein kinase G (PKG), which are downstream targets of cAMP and cGMP, have been suggested to activate Kir6.x channels via phosphorylation. mdpi.com
Subunit Composition Specificity of KATP Channels
ATP-sensitive potassium channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. plos.orgd-nb.info The specific combination of these subunits determines the pharmacological properties of the channel. nih.govnih.gov There are two isoforms of Kir6.x (Kir6.1 and Kir6.2) and three isoforms of SUR (SUR1, SUR2A, and SUR2B). plos.orgd-nb.info
Cromakalim exhibits specificity for KATP channels containing the SUR2 subunit isoform, which are predominantly found in muscle tissues. nih.govnih.gov It is largely ineffective on channels with the SUR1 isoform, which is characteristic of pancreatic and neuronal cells. nih.govnih.gov This specificity is highlighted by the fact that the transfer of specific amino acid residues from SUR2A to SUR1 can confer sensitivity to cromakalim on the previously insensitive SUR1-containing channels. nih.govnih.gov
Further research has pinpointed the importance of the Kir6.2 subunit. In studies using Kir6.2 knockout mice, cromakalim failed to produce its expected effects, indicating that its action is mediated through KATP channels containing the Kir6.2 subunit. plos.orgarvojournals.org Specifically, cromakalim is known to activate SUR2A/Kir6.2 and SUR2B/Kir6.2 subunit-containing KATP channels. plos.orgarvojournals.org
Involvement of Kir6.x Subunits (e.g., Kir6.1, Kir6.2) in Differential Responses
The expression of Kir6.x subunits varies across different tissues, contributing to the tissue-specific effects of KATP channel openers. Kir6.2 is the primary pore-forming subunit in pancreatic β-cells and cardiac myocytes, while Kir6.1 is the main channel-forming subunit in smooth muscle. ahajournals.orgahajournals.org This differential expression is a key determinant of the physiological roles of KATP channels in various tissues. For example, the density of KATP currents in muscle fibers correlates with the level of Kir6.2 expression. nih.govpnas.org
Contribution of Sulfonylurea Receptor (SUR) Subunits (e.g., SUR1, SUR2A, SUR2B) to Channel Function
The sulfonylurea receptor (SUR) subunits are members of the ATP-binding cassette (ABC) protein superfamily and serve as the primary regulatory components of the KATP channel. physiology.orgnih.gov There are two main SUR genes, SUR1 and SUR2, with SUR2 having splice variants SUR2A and SUR2B. nih.govnih.gov These subunits are the binding sites for both KATP channel openers, like cromakalim, and blockers, such as sulfonylureas. nih.gov
The specific SUR isoform present in the KATP channel complex dictates its pharmacological properties. embopress.org
SUR1-containing channels , found in pancreatic β-cells and neurons, are highly sensitive to sulfonylureas but are generally not responsive to cromakalim. physiology.orgahajournals.orgembopress.org They are, however, activated by the KATP channel opener diazoxide (B193173). physiology.org
SUR2A-containing channels , predominantly expressed in cardiac and skeletal muscle, are potently activated by cromakalim and pinacidil (B1677893) but show weak sensitivity to diazoxide. physiology.orgahajournals.org
SUR2B-containing channels , found in smooth muscle, are sensitive to cromakalim, pinacidil, and diazoxide. ahajournals.orgpnas.org
This differential sensitivity is attributed to specific amino acid residues within the transmembrane domains of the SUR subunits. diabetesjournals.org For example, swapping two residues in the final transmembrane helix of SUR2A can confer cromakalim sensitivity to SUR1 and abolish it in SUR2A. diabetesjournals.org
Elucidation of Tissue-Specific KATP Channel Responses Based on Subunit Expression Profiles
The diverse physiological and pharmacological responses to cromakalim across different tissues are a direct consequence of the tissue-specific expression of Kir6.x and SUR subunits. nih.govnih.gov The combination of these subunits forms distinct KATP channel subtypes with unique properties.
For instance, in vascular smooth muscle, the predominant KATP channel subtype is composed of Kir6.1 and SUR2B subunits. scienceopen.com This composition underlies the potent vasodilatory effect of cromakalim in arteries. nih.gov In contrast, pancreatic β-cells primarily express Kir6.2 and SUR1 subunits, rendering them insensitive to cromakalim but highly responsive to diazoxide. physiology.orgnih.gov
Studies on fast-twitch and slow-twitch muscles have further highlighted the importance of subunit composition. nih.govpnas.org Fast-twitch muscles, which have a higher density of KATP currents, also show significant expression of the pancreatic SUR1 subunit alongside the expected SUR2A. nih.govpnas.org This hybrid assembly of subunits results in a pharmacological profile that matches the expression pattern, with responses to both cromakalim and the SUR1 agonist diazoxide. nih.govpnas.org
Table 1: Differential Responses of KATP Channel Subtypes to Cromakalim
| Channel Subtype | Kir6.x Subunit | SUR Subunit | Primary Tissue Location | Response to Cromakalim |
|---|---|---|---|---|
| Pancreatic/Neuronal | Kir6.2 | SUR1 | Pancreatic β-cells, Neurons | Insensitive |
| Cardiac/Skeletal Muscle | Kir6.2 | SUR2A | Heart, Skeletal Muscle | Sensitive |
| Vascular Smooth Muscle | Kir6.1 | SUR2B | Smooth Muscle | Sensitive |
Interactions with Other Potassium Channel Subtypes
While the primary target of cromakalim is the KATP channel, some studies suggest it may also modulate other types of potassium channels.
Modulation of Large Conductance Calcium-Activated Potassium (BKCa) Channels
Large conductance calcium-activated potassium (BKCa) channels are activated by both membrane depolarization and increases in intracellular calcium concentration. physiology.org There is some evidence to suggest a potential interaction between cromakalim and BKCa channels. However, the direct modulatory effects of cromakalim on BKCa channels are not consistently supported, with some studies indicating no direct activation. researchgate.net The complexity of BKCa channel regulation, which involves various subunits and signaling pathways, makes it challenging to definitively characterize this interaction. physiology.orgdovepress.com
Investigation of Unresolved or Alternative Mechanistic Pathways Beyond KATP Channel Activation
Some research points to potential mechanisms of cromakalim action that are not directly linked to the classical activation of sarcolemmal KATP channels. For instance, the enhancement of STOCs by cromakalim in a glibenclamide-insensitive manner suggests a pathway that is distinct from its well-characterized effect on KATP channels. nih.gov The exact nature of this alternative pathway remains to be fully elucidated but may involve modulation of intracellular calcium handling or a direct effect on components of the STOC-generating machinery. nih.gov Further investigation is required to fully understand these unresolved aspects of cromakalim's mechanism of action.
Cellular and Subcellular Pharmacological Effects
Effects on Cellular Electrophysiology
Cromakalim's influence on cellular electrophysiology is a direct consequence of its ability to open KATP channels. This action leads to significant changes in membrane potential, action potential duration, and input conductance in various cell types.
Regulation of Membrane Potential in Various Cell Types
Cromakalim (B1669624) induces membrane hyperpolarization in a variety of cell types by increasing potassium ion (K+) conductance. wikipedia.orgnih.gov This effect has been observed in:
Smooth Muscle Cells: In vascular smooth muscle, cromakalim causes relaxation by hyperpolarizing the cell membrane, which moves the membrane potential further from the threshold required for excitation. wikipedia.orgontosight.ai This hyperpolarization has been documented in guinea-pig taenia caeci smooth muscle cells and human saphenous vein. nih.govahajournals.org Similarly, in airway smooth muscle, cromakalim-induced hyperpolarization leads to relaxation. ersnet.org
Neurons: In hippocampal CA3 neurons of guinea pigs, cromakalim produces a hyperpolarization of up to 4 mV. nih.gov It also causes hyperpolarization in stellate cells of the ventral cochlear nucleus and midbrain dopamine (B1211576) neurons. researchgate.netjneurosci.org However, studies on CA1 neurons in rat hippocampal slices showed no consistent change in holding current or input conductance at resting membrane potential. nih.gov
Cardiac Muscle Cells: Cromakalim's hyperpolarizing effect is also evident in cardiac tissue, where it can shorten the action potential. pnas.org
Skeletal Muscle Fibers: In human skeletal muscle fibers, cromakalim induces membrane hyperpolarization, with the magnitude of the change being dependent on the initial resting membrane potential. uni-ulm.de
Other Cell Types: In follicle-enclosed Xenopus oocytes, cromakalim application leads to a significant hyperpolarization, with the membrane potential shifting from approximately -38 mV to -85 mV. mdpi.com
The hyperpolarizing effect of cromakalim is consistently linked to the opening of KATP channels and can be antagonized by sulfonylureas like glibenclamide. nih.govnih.gov
Modulation of Action Potential Duration (APD) in Excitable Cells
Cromakalim significantly modulates the action potential duration (APD) in excitable cells, primarily by accelerating the repolarization phase. This effect is a direct result of the increased potassium efflux through the opened KATP channels.
In cardiac muscle , cromakalim has been shown to shorten the APD in a concentration-dependent manner in ferret and guinea pig papillary muscles. pnas.org This shortening of the APD is responsible for the reduction in the effective refractory period (ERP). pnas.org Studies on isolated rabbit interventricular septa demonstrated that cromakalim accelerates APD shortening during ischemic conditions. nih.govahajournals.org For instance, during aerobic perfusion, 5 microM cromakalim shortened the APD from 217 ms (B15284909) to 201 ms. nih.govahajournals.org In a canine model of stunned myocardium, intracoronary cromakalim reduced the APD at 95% repolarization (APD95) by 8% in the absence of ischemia and by 27% during coronary occlusion. oup.com The effects of cromakalim on APD can be blocked by glibenclamide, an inhibitor of KATP channels. pnas.orgoup.com
In neuronal cells , cromakalim has been observed to affect afterhyperpolarizations following action potentials. In guinea-pig hippocampal CA3 neurons, it slightly enhanced both the amplitude and duration of these afterhyperpolarizations. nih.gov In stellate neurons of the ventral cochlear nucleus, cromakalim-induced hyperpolarization led to a cessation of spontaneous activity. researchgate.net
In colonic smooth muscle cells , cromakalim shortens the duration of slow-wave type action potentials by eliminating the plateau phase, without altering the upstroke amplitude or frequency. physiology.orgmcmaster.ca This effect is also sensitive to glibenclamide. physiology.orgmcmaster.ca
The table below summarizes the effects of cromakalim on APD in different cell types based on research findings.
| Cell Type | Species | Preparation | Cromakalim Concentration | Effect on APD | Reference |
| Cardiac Papillary Muscle | Ferret, Guinea Pig | Isolated Papillary Muscles | ≥ 3 µM | Shortened APD and ERP | pnas.org |
| Cardiac Ventricle | Rabbit | Isolated Interventricular Septa | 5 µM | Shortened APD from 217 to 201 ms (aerobic) | nih.govahajournals.org |
| Canine Myocardium | Dog | In vivo model | 1 µg·kg⁻¹·min⁻¹ (intracoronary) | Reduced APD95 by 8% (normal) and 27% (ischemic) | oup.com |
| Ferret Papillary Muscle | Ferret | Isolated Papillary Muscles | 3 µM | Shortened APD | oup.com |
| Colonic Smooth Muscle | Dog | Intact Tissue and Isolated Cells | Dose-dependent | Shortened slow-wave duration | physiology.orgmcmaster.ca |
Impact on Input Conductance of Cellular Membranes
Cromakalim increases the input conductance of cellular membranes, which is a direct measure of the total ion flow across the membrane at a given voltage. This increase in conductance is primarily due to the augmented efflux of potassium ions through the newly opened KATP channels.
In guinea-pig hippocampal CA3 neurons, cromakalim (30-100 µmol/l) caused a decrease in input resistance of up to 10 MΩ, which corresponds to an increase in input conductance. nih.gov This cromakalim-activated potassium conductance was found to be voltage-dependent, increasing with hyperpolarization. nih.gov Similarly, in human skeletal muscle fibers, cromakalim application led to an increase in membrane conductance. uni-ulm.de
Studies on frog skeletal muscle also demonstrated that cromakalim reduces membrane resistance, indicating an increased conductance. nih.gov In colonic smooth muscle, the hyperpolarization induced by cromakalim is accompanied by a significant reduction in input resistance, further confirming the increase in potassium conductance. mcmaster.ca
However, in some cell types, the effect on input conductance may not be as pronounced or may be condition-dependent. For example, in CA1 neurons of rat hippocampal slices, cromakalim did not produce a consistent change in input conductance at resting membrane potential. nih.gov In follicle-enclosed Xenopus oocytes, while cromakalim dramatically hyperpolarized the membrane, its effect on input resistance was not the primary focus of the study, which investigated the inhibitory actions of methylene (B1212753) blue. mdpi.com
The table below provides a summary of the observed effects of cromakalim on membrane input resistance/conductance in various cell types.
| Cell Type | Species | Cromakalim Concentration | Effect on Input Resistance/Conductance | Reference |
| Hippocampal CA3 Neurons | Guinea Pig | 30-100 µmol/l | Decreased input resistance (up to 10 MΩ) | nih.gov |
| Human Skeletal Muscle | Human | 100 µM | Increased membrane conductance | uni-ulm.de |
| Frog Skeletal Muscle | Frog | 30-300 µM | Reduced membrane resistance | nih.gov |
| Colonic Smooth Muscle | Dog | Dose-dependent | Marked reduction in input resistance | mcmaster.ca |
| Hippocampal CA1 Neurons | Rat | 50-300 µM | No consistent change in input conductance | nih.gov |
Regulation of Ion Fluxes
Cromakalim's primary role as a KATP channel opener directly influences the movement of ions across the cell membrane, most notably potassium and calcium.
Facilitation of Potassium Ion Efflux
The cornerstone of cromakalim's pharmacological action is its ability to facilitate the efflux of potassium ions (K+) from the cell. ontosight.ai This is achieved through the opening of ATP-sensitive potassium (KATP) channels in the cell membrane. ontosight.aifocusbiomolecules.com The increased outward flow of positively charged potassium ions leads to hyperpolarization of the membrane. ontosight.ai
This mechanism has been demonstrated across various tissues:
Smooth Muscle: In smooth muscle cells of the guinea-pig taenia caeci, cromakalim specifically promotes potassium efflux through glibenclamide-sensitive potassium channels. nih.gov
Skeletal Muscle: In frog skeletal muscle, cromakalim increases the efflux of 86Rb, a potassium surrogate, from muscle fibers. nih.gov
Cardiac Muscle: In cardiac myocytes, cromakalim activates an outward potassium current, which is responsible for its effects on action potential duration. pnas.orgnih.gov
The activation of KATP channels by cromakalim is often dependent on intracellular ATP concentrations. In insulin-secreting RINm5F cells, cromakalim's ability to open KATP channels was observed in the presence of ATP, and the interaction appeared competitive. nih.gov
Influence on Intracellular Calcium Mobilization and Signaling
Cromakalim indirectly influences intracellular calcium ([Ca2+]i) levels and signaling, primarily as a consequence of its hyperpolarizing effect on the cell membrane. The hyperpolarization caused by potassium efflux makes it more difficult for voltage-dependent calcium channels to open, thereby reducing calcium influx. ontosight.ai
In rat mesenteric resistance vessels, cromakalim was found to interfere with the ability of noradrenaline to mobilize Ca2+ from intracellular stores, an effect that was linked to its ability to hyperpolarize the cell membrane. nih.gov However, it did not affect caffeine-induced contractions, suggesting a selective interference with receptor-mediated calcium mobilization. nih.gov
In porcine coronary artery, cromakalim has been suggested to exert part of its vasorelaxant effect by acting on K+ channels of the sarcoplasmic reticulum, leading to a decrease in the release of Ca2+ from intracellular stores. koreascience.kr
Furthermore, in canine colonic smooth muscle cells, cromakalim was found to inhibit L-type calcium channels, an effect that was independent of its action on KATP channels as it was not blocked by glyburide (B1671678). physiology.org In hamster cremaster arterioles, cromakalim reduced the occurrence, amplitude, and frequency of Ca2+ waves, which are dependent on both intracellular Ca2+ release and extracellular Ca2+ influx. researchgate.net
Attenuation of Cellular Potassium Loss during Ischemic Conditions
Cromakalim has demonstrated an ability to influence cellular potassium levels, particularly under ischemic conditions. Studies have shown that by activating ATP-sensitive potassium (KATP) channels, cromakalim can accelerate the shortening of the action potential duration during ischemia. nih.gov This action is thought to reduce the time-averaged driving force for potassium efflux, thereby potentially mitigating the extent of cellular potassium loss that is characteristic of ischemic events. nih.govahajournals.org In globally ischemic rabbit hearts, cromakalim has been observed to decrease the release of norepinephrine (B1679862), providing another potential mechanism for its effects during ischemia. uva.nl
Mitochondrial Bioenergetics and Dynamics
Cromakalim exerts significant effects on mitochondria, the powerhouses of the cell, by modulating key aspects of their function.
Activation of Mitochondrial ATP-Sensitive Potassium Channels (mitoKATP)
Cromakalim is a recognized activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.govbibliotekanauki.pl Research has demonstrated that cromakalim, along with other potassium channel openers, can activate these channels in the inner mitochondrial membrane. nih.govingentaconnect.com This activation has been observed in mitochondria isolated from various tissues, including the heart and brain. physiology.orgnih.gov The activation of mitoKATP channels by cromakalim is a key mechanism underlying its broader effects on mitochondrial function. ahajournals.orgnih.gov Studies on reconstituted rat heart mitochondria have shown cromakalim to be a potent activator of K+ fluxes. ahajournals.org
Induction of Mitochondrial Membrane Potential Depolarization
A direct consequence of mitoKATP channel activation by cromakalim is the depolarization of the mitochondrial membrane potential. In isolated rat heart mitochondria, cromakalim has been shown to induce a concentration-dependent depolarization of the mitochondrial membrane. physiology.org Specifically, at a concentration of 25 µM, cromakalim decreased the mitochondrial membrane potential by approximately 25 mV from a resting potential of -180 mV. nih.govphysiology.org This effect is contingent on the presence of potassium in the external medium, highlighting the role of potassium influx in this process. physiology.org The depolarization induced by cromakalim can be blocked by antagonists of KATP channels. nih.gov
Modulation of Mitochondrial Respiration Rate and Oxygen Consumption
The opening of mitoKATP channels by cromakalim also influences the mitochondrial respiration rate. Studies have shown that cromakalim can lead to an acceleration of mitochondrial respiration. nih.govphysiology.org This increase in the rate of oxygen consumption is associated with the depolarization of the mitochondrial membrane. researchgate.net However, some studies have noted that while cromakalim can increase the basal respiration rate, it may slow down ADP-induced state 3 respiration, which is the state of active ATP synthesis. physiology.org It has been suggested that the opening of mitoKATP channels can prevent the inhibition of respiration that might otherwise result from matrix contraction during high rates of ATP synthesis. physiology.org Conversely, some research indicates that cromakalim itself does not directly alter the oxygen consumption rate in certain cell models, while its analogues exhibit significant modulatory effects. nih.gov
Regulation of Calcium Release from Mitochondria and Mitochondrial Swelling
Cromakalim has been shown to influence mitochondrial calcium handling and matrix volume. Treatment of calcium-preloaded mitochondria with cromakalim can induce the release of calcium. nih.govphysiology.org This effect is also dependent on the external potassium concentration and can be inhibited by KATP channel blockers. nih.gov The influx of potassium through the activated mitoKATP channels, accompanied by anions and water, leads to an increase in the mitochondrial matrix volume, a phenomenon known as mitochondrial swelling. physiology.orgnih.govmdpi.com This swelling is a direct consequence of the channel opening and is not observed in a potassium-free medium. physiology.org
Influence on Efflux of Intermembrane Proteins (e.g., Cytochrome c, Adenylate Kinase)
The pharmacological actions of cromakalim extend to the release of proteins housed in the mitochondrial intermembrane space. Research has demonstrated that cromakalim can induce the efflux of both cytochrome c and adenylate kinase from isolated cardiac mitochondria. nih.govphysiology.org This release is associated with the mitochondrial swelling induced by the compound. physiology.org The release of cytochrome c, a key component of the electron transport chain and a trigger for apoptosis, suggests that cromakalim can influence pathways leading to programmed cell death. nih.govnih.gov Similarly, the release of adenylate kinase, an enzyme involved in cellular energy homeostasis, indicates a significant alteration of mitochondrial integrity. physiology.orgmdpi.com
Interactive Data Tables
Table 1: Effects of Cromakalim on Mitochondrial Parameters
| Parameter | Effect | Concentration | Model System | Reference |
| Mitochondrial Membrane Potential | Depolarization by 25 ± 9 mV | 25 µM | Isolated rat heart mitochondria | physiology.org |
| Mitochondrial Respiration | Accelerated | Not specified | Isolated cardiac mitochondria | nih.govphysiology.org |
| Mitochondrial Calcium | Release of preloaded Ca2+ | Not specified | Isolated cardiac mitochondria | nih.govphysiology.org |
| Mitochondrial Swelling | Increased matrix volume | 100 µM | Isolated cardiac mitochondria | physiology.org |
| Cytochrome c Release | Induced | 100 µM | Isolated cardiac mitochondria | physiology.org |
| Adenylate Kinase Release | Induced | 100 µM | Isolated cardiac mitochondria | physiology.org |
Impact on Cellular ATP Production and Energy Metabolism
Cromakalim, primarily recognized as an ATP-sensitive potassium (KATP) channel opener, influences cellular energy homeostasis. The activity of KATP channels is intrinsically linked to the cell's metabolic state, particularly the intracellular ratio of ATP to ADP. mdpi.com In conditions of metabolic stress, such as a decrease in cellular ATP content, the opening of these channels is facilitated. mdpi.comnih.gov
In-vitro studies on rat neuronal cultures demonstrated that metabolic poisoning, which significantly lowers cellular ATP levels, simulates an ischemic condition. nih.gov The pre-treatment of these neurons with cromakalim conferred protection against this ATP-depleting crisis, an effect that was nullified by the KATP channel blocker glibenclamide. nih.gov This suggests that the opening of KATP channels by cromakalim plays a role in the cellular response to energy depletion.
Research using isolated cardiac mitochondria has shown that KATP channel openers, including cromakalim, can directly modulate mitochondrial function. physiology.org The application of cromakalim was found to depolarize the mitochondrial membrane and accelerate respiration. physiology.org Concurrently, these channel openers were observed to slow the rate of ATP synthesis. physiology.org Further studies have indicated that the energy metabolism of a cell can influence its response to cromakalim. For instance, fetal guinea pig myocardium, which is less dependent on oxidative phosphorylation, shows resistance to hypoxia-induced changes and is not significantly affected by cromakalim under these conditions, unlike the adult myocardium. jst.go.jp This highlights the interplay between a cell's primary mode of energy production and its sensitivity to KATP channel modulation. jst.go.jp
Effects on Cell Proliferation and Apoptosis (in vitro studies)
While cromakalim itself has been investigated for its antitumor potential, a significant body of research has focused on the anticancer activities of its synthetic analogues. spandidos-publications.com These studies, primarily conducted in vitro on human cervical carcinoma (HeLa) cells, reveal that specific structural modifications to the cromakalim template can impart potent effects on cell proliferation and programmed cell death (apoptosis).
Inhibition of DNA Replication
Several analogues of cromakalim have been shown to inhibit the synthesis of DNA, a critical step for cell proliferation. The analogue designated S32 was found to induce the inhibition of DNA replication in HeLa cells, a finding supported by [3H]‑thymidine incorporation assays. spandidos-publications.comresearchgate.net Similarly, another analogue, referred to as "compound 6," was shown to prevent DNA synthesis, which corresponded with a decrease in the number of cells in the S (synthesis) phase of the cell cycle. nih.gov In contrast, some research has suggested that KATP channel openers like cromakalim could potentially increase DNA synthesis under certain conditions, indicating the complexity of these effects. frontiersin.org
Induction of Cell Cycle Arrest
The inhibition of cancer cell growth by cromakalim analogues is frequently associated with their ability to halt the cell division cycle at specific checkpoints. researchgate.net These effects appear to be dependent on the specific analogue used. For example, in studies using HeLa cells, one analogue (analog 9) induced cell cycle arrest in the G1 phase. researchgate.net Another analogue (C110g) also caused G1 arrest. researchgate.net A different derivative, S32, was found to arrest cells in the G2‑phase, while the analogue CB caused an arrest at the S phase. spandidos-publications.comresearchgate.net This demonstrates that modifications to the cromakalim structure can alter the specific phase of the cell cycle that is targeted.
| Cromakalim Analogue | Cell Line | Effect | Cell Cycle Phase of Arrest | Reference |
|---|---|---|---|---|
| Analog 9 | HeLa | Inhibition of Proliferation | G1 Phase | researchgate.net |
| Compound 6 | HeLa | Inhibition of Proliferation | G1 Phase | nih.gov |
| C110g | HeLa | Inhibition of Viability | G1 Phase | researchgate.net |
| CB | HeLa | Inhibition of Proliferation | S Phase | researchgate.net |
| S32 | HeLa | Inhibition of Proliferation | G2 Phase | spandidos-publications.comresearchgate.net |
Activation of Mitochondria-Dependent Apoptotic Pathways
A primary mechanism through which cromakalim analogues exert their anticancer effects is the induction of apoptosis via the intrinsic, or mitochondria-dependent, pathway. nih.govspandidos-publications.com This pathway is tightly regulated by the Bcl-2 family of proteins. researchgate.net Research has consistently shown that treatment of HeLa cells with analogues like S32 and "compound 6" leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. spandidos-publications.comresearchgate.net
This shift in the Bax/Bcl-2 balance disrupts the mitochondrial membrane potential and increases its permeability. spandidos-publications.comresearchgate.net The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytoplasm. physiology.orgresearchgate.net Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which subsequently activates initiator caspase-9 and effector caspase-3. researchgate.netnih.govresearchgate.net The activation of this caspase cascade culminates in the execution of apoptosis, characterized by morphological changes such as cellular shrinkage and nuclear condensation. spandidos-publications.comresearchgate.net
| Cromakalim Analogue | Cell Line | Key Apoptotic Events Observed | Reference |
|---|---|---|---|
| S32 | HeLa | Increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, activation of caspase-9 and -3. | spandidos-publications.com |
| Compound 6 | HeLa | Increased Bax expression, decreased Bcl-2 expression, release of cytochrome c, activation of caspase-9 and -3. | nih.govresearchgate.net |
| CB | HeLa | Decreased mitochondrial membrane potential, increased Bax/Bcl-2 levels, activation of caspase-9 and -3. | researchgate.net |
| C110g | HeLa | Increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, release of cytochrome c, activation of caspase-9 and -3. | researchgate.net |
Generation of Reactive Oxygen Species
The modulation of cellular processes by cromakalim and its analogues can also involve the production of reactive oxygen species (ROS). An in-vitro study using rabbit heart slices found that cromakalim significantly increased the production of malondialdehyde (MDA), a biomarker for oxidative stress and the generation of oxygen free radicals. nih.gov This effect was concentration-dependent and could be reversed by KATP channel blockers. nih.gov
In the context of anticancer activity, the cromakalim analogue S32 was also found to induce an increase in the levels of ROS in HeLa cells in a time-dependent manner. spandidos-publications.comresearchgate.net The generation of ROS can contribute to cellular damage and has been linked to the activation of apoptotic pathways, suggesting it may be another mechanism through which these compounds exert their cytotoxic effects. spandidos-publications.com
Effects in Organ Systems and Animal Models Preclinical Research
Cardiovascular System Research
Cromakalim's primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels in the smooth muscle cells of blood vessels. ontosight.aiwikipedia.org This activation leads to an increased outflow of potassium ions, causing hyperpolarization of the cell membrane. ontosight.ai The hyperpolarization, in turn, inhibits voltage-dependent calcium channels, reducing the influx of calcium and resulting in vasodilation, the relaxation of the vascular smooth muscle. ontosight.aiwikipedia.org This vasodilatory effect has made cromakalim (B1669624) a subject of extensive research for its potential in treating cardiovascular conditions like hypertension. ontosight.aiontosight.ai
Vascular Smooth Muscle Modulation Studies
Preclinical studies have demonstrated cromakalim's ability to induce relaxation in various isolated arteries.
Cerebral Arteries: In isolated rat superior cerebellar arteries, cromakalim has been shown to inhibit contractions induced by serotonin (B10506) and to suppress myogenic tone at higher concentrations. ahajournals.orgahajournals.org It effectively dilates cerebral arteries, suggesting a potential for cerebrovascular applications. ahajournals.orgahajournals.org However, some research indicates that certain rat cerebral arteries exhibit resistance to the vasorelaxant effects of cromakalim and other potassium channel openers. nih.govcapes.gov.br Studies comparing the effects on cerebral arteries from different species, such as rabbits, cats, and rats, have noted variations in the response to cromakalim. nih.gov
Saphenous Vein: In isolated human saphenous vein preparations, cromakalim induces a concentration-dependent relaxation. ahajournals.orgnih.gov This effect is observed in veins pre-contracted with agents like norepinephrine (B1679862), serotonin, and prostaglandin (B15479496) F2α. ahajournals.orgnih.gov The relaxation is significantly inhibited by glibenclamide, a known KATP channel blocker, indicating that cromakalim's action in this tissue is mediated by the activation of these channels. ahajournals.orgnih.gov Furthermore, research on rat saphenous arterial myocytes has shown that cromakalim not only activates KATP channels but also enhances spontaneous transient outward potassium currents (STOCs), which may also contribute to its vasorelaxant effect. nih.gov
Portal Vein: Studies on isolated human portal veins have established cromakalim as a potent vasorelaxant. nih.govoup.com In noradrenaline-precontracted preparations, cromakalim demonstrated a significant relaxing effect. nih.govoup.com The complete prevention of this venodilation by glibenclamide confirms the involvement of KATP channels. nih.gov In rabbit isolated portal veins, cromakalim has an IC50 value of 21 nM for relaxation. rndsystems.com Research on rat portal veins also shows that cromakalim inhibits spontaneous contractile activity, an effect that is prevented by glibenclamide. nih.gov
Interactive Table: Vasorelaxant Effects of Cromakalim in Isolated Arteries
| Artery Type | Species | Key Findings | Citations |
| Cerebral Arteries | Rat | Inhibits serotonin-induced contractions and myogenic tone. Some resistance observed in certain cerebral arteries. | ahajournals.orgahajournals.orgnih.govcapes.gov.br |
| Cerebral Arteries | Rabbit, Cat | Demonstrates vasorelaxant effects with species-specific variations. | nih.gov |
| Saphenous Vein | Human | Induces concentration-dependent relaxation, inhibited by glibenclamide. | ahajournals.orgnih.gov |
| Saphenous Artery | Rat | Activates KATP channels and enhances STOCs in myocytes. | nih.gov |
| Portal Vein | Human | Potent vasorelaxant; effect is completely blocked by glibenclamide. | nih.govoup.comresearchgate.net |
| Portal Vein | Rabbit | Relaxes with an IC50 of 21 nM. | rndsystems.com |
| Portal Vein | Rat | Inhibits spontaneous contractions; this effect is prevented by glibenclamide. | nih.gov |
Cromakalim has demonstrated venodilator properties in preclinical models. In studies on human saphenous veins, it produced a dilator effect, suggesting it is not exclusively an arterioselective vasodilator in humans. ahajournals.org This venodilator action may contribute to its therapeutic potential. ahajournals.org However, some studies in healthy volunteers have suggested that cromakalim exhibits clear arterioselectivity, with no significant venodilation observed in noradrenaline-preconstricted hand veins. nih.gov In human isolated portal veins, cromakalim has been shown to be a powerful venodilator. nih.govoup.com The venodilator effect in the human saphenous vein is likely mediated through the activation of ATP-regulated potassium channels. ahajournals.orgnih.gov
Myogenic tone, the intrinsic ability of smooth muscle to contract in response to stretching, is a key factor in the regulation of blood flow. nih.govresearchgate.net Cromakalim has been shown to modulate this tone. In rat cerebral arteries, cromakalim at higher concentrations inhibited basal myogenic tone and dilated unstimulated arteries. ahajournals.orgahajournals.org Similarly, in arteries from spontaneously hypertensive rats, cromakalim abolished myogenic tone. nih.gov In rat isolated mesenteric and cerebral resistance arteries, cromakalim produced a dose-dependent dilation of pressurized mesenteric arteries, which was inhibited by glibenclamide, but it did not cause dilation in pressurized cerebral arteries in one study. gla.ac.uk
Myocardial Studies
Cromakalim has been investigated for its potential cardioprotective effects in the context of ischemia/reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia.
In isolated isovolumically beating rat hearts subjected to global ischemia and reperfusion, pretreatment with cromakalim and its enantiomers demonstrated cardioprotective effects. nih.gov The (-)-enantiomer was found to be more potent in reducing ischemic/reperfusion damage compared to the racemate and the (+)-enantiomer. nih.gov These compounds improved reperfusion contractile function and reduced the release of lactate (B86563) dehydrogenase, a marker of cell damage. nih.gov Furthermore, cromakalim was found to preserve ATP and adenylate energy charge during ischemia, suggesting that its cardioprotective effects may be partly due to the preservation of myocardial energy reserves. nih.gov
The opening of ATP-sensitive potassium (KATP) channels by cromakalim is believed to be a key mechanism in its anti-ischemic actions. nih.gov Studies have shown that the cardioprotective effects of cromakalim can be blocked by glibenclamide, a KATP channel blocker. ahajournals.orgjci.org Interestingly, sodium 5-hydroxydecanoate (B1195396) has been identified as an ischemia-selective inhibitor of the anti-ischemic effects of cromakalim, suggesting a specific role for KATP channels during ischemic conditions. ahajournals.org While some studies have shown a significant cardioprotective effect, others have not been able to demonstrate a significant benefit in certain models. nih.gov The role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury remains an active area of research. jci.org
Interactive Table: Cardioprotective Effects of Cromakalim in Ischemia/Reperfusion Models
| Animal Model | Key Findings | Potential Mechanisms | Citations |
| Isolated Rat Hearts | Improved post-ischemic contractile function and reduced enzyme release. The (-)-enantiomer was most potent. | Preservation of myocardial ATP and adenylate energy charge. | nih.gov |
| Isolated Rat Hearts | Cardioprotective effects reversed by glibenclamide. | Opening of ATP-sensitive potassium channels. | ahajournals.orgjci.org |
| Isolated Rat Hearts | Anti-ischemic actions specifically blocked by sodium 5-hydroxydecanoate. | Ischemia-selective opening of ATP-sensitive potassium channels. | ahajournals.org |
| Rat Neuronal Cultures | Conferred tolerance against chemical ischemia. | Opening of ATP-sensitive potassium channels. | nih.gov |
Effects on Post-Ischemic Contractile Function
Preclinical studies have demonstrated that cromakalim can significantly improve the recovery of contractile function in the heart following a period of ischemia. ahajournals.orgnih.gov In a canine model of stunned myocardium, intracoronary administration of cromakalim resulted in a notable improvement in the recovery of myocardial function after reperfusion. nih.gov Similarly, in isolated rat hearts subjected to global ischemia and reperfusion, pretreatment with cromakalim led to a significant enhancement of post-reperfusion function. nih.gov Research on isolated guinea pig papillary muscle indicated that cromakalim's ability to improve contractile recovery during reperfusion is associated with the shortening of the action potential duration. ahajournals.org Specifically, the application of cromakalim at the onset of reperfusion enhanced contractile recovery. ahajournals.org The cardioprotective effects of cromakalim, including the improvement of post-ischemic contractile function, are believed to be mediated through the activation of ATP-sensitive potassium (K-ATP) channels. nih.govnih.gov
| Animal Model | Ischemia/Reperfusion Protocol | Key Findings on Post-Ischemic Contractile Function |
| Canine | 15 min LAD occlusion followed by reperfusion | Significantly improved reperfusion recovery of function. nih.gov |
| Rat (isolated heart) | 25 min global ischemia followed by 30 min reperfusion | Significant improvement of post-reperfusion function. nih.gov |
| Guinea Pig (papillary muscle) | 10 min no-flow ischemia followed by reperfusion | Improved contractile recovery during reperfusion. ahajournals.org |
Influence on Myocardial Blood Flow Dynamics
Cromakalim has been shown to influence myocardial blood flow. In a canine model, both pre-ischemic and post-ischemic myocardial blood flows were increased with cromakalim administration. nih.gov However, there was no significant alteration in collateral blood flow during the ischemic period compared to the vehicle. nih.gov Studies in conscious spontaneously hypertensive rats using microspheres revealed that cromakalim increased blood flow to several organs, including skeletal muscle. nih.gov In patients with angina pectoris, intravenous cromakalim increased cardiac output and decreased systemic and pulmonary vascular resistance, indicating its role as an arteriolar vasodilator. nih.gov
| Study Type | Model | Key Findings on Myocardial Blood Flow Dynamics |
| In vivo | Canine model of stunned myocardium | Increased pre-ischemic and post-ischemic myocardial blood flow. nih.gov |
| In vivo | Conscious spontaneously hypertensive rats | Increased blood flow in skeletal muscle. nih.gov |
| Clinical | Patients with angina pectoris | Increased cardiac output, decreased systemic and pulmonary vascular resistance. nih.gov |
Respiratory System Research
Studies on Airway Smooth Muscle Relaxation (Bronchodilatory Effects)
Cromakalim exhibits relaxant effects on airway smooth muscle, suggesting its potential as a bronchodilator. nih.govontosight.ai In studies using human isolated bronchi, cromakalim inhibited spontaneous tone in a concentration-dependent manner, with an efficacy comparable to isoprenaline and theophylline. nih.gov This relaxation of airway smooth muscle is associated with the opening of plasmalemmal potassium channels, which leads to hyperpolarization of the muscle cell membrane. nih.govnih.gov This hyperpolarization inhibits the influx of calcium through voltage-dependent channels, resulting in muscle relaxation. nih.gov The potassium channel involved is thought to be an ATP-sensitive potassium (K-ATP) channel. nih.govnih.gov
Depression of Non-Adrenergic, Non-Cholinergic (NANC) Excitatory Neuroeffector Transmission in Lung Models
Research has indicated that cromakalim can depress non-adrenergic, non-cholinergic (NANC) excitatory neuroeffector transmission in the lungs. nih.govnih.gov This effect occurs at concentrations lower than those required to directly relax airway smooth muscle. nih.gov The inhibition of NANC excitatory transmission is sensitive to glibenclamide, suggesting the involvement of K-ATP channels. nih.gov This action may involve the inhibition of neurotransmitter release. nih.gov
Investigation of Mechanisms Underlying Inhibition of Airway Hyper-reactivity
Cromakalim may have a role in inhibiting the mechanisms that underlie airway hyper-reactivity. nih.govislandscholar.ca Animal studies have suggested that potassium channel openers can reduce airway hyper-reactivity at doses that are not primarily bronchodilatory. nih.gov The precise mechanism for this effect is still under investigation but may not solely depend on the inhibition of neurotransmitter release within the lung. nih.gov
Renal and Endocrine System Research
Studies investigating the effects of cromakalim on the renal and endocrine systems have yielded several key findings. In hypertensive patients, short-term administration of cromakalim did not alter the glomerular filtration rate but did lead to a slight increase in effective renal plasma flow. nih.gov This was accompanied by an increase in the renal production of prostacyclin (measured as its stable metabolite, 6-keto-PGF1 alpha), suggesting a compensatory role for prostacyclin in maintaining renal hemodynamics during blood pressure reduction. nih.gov Another study in patients with essential hypertension found that while cromakalim lowered blood pressure, it did not cause a significant change in urinary electrolyte excretion. nih.gov However, urine flow was observed to decrease in normal subjects but not in hypertensive patients. nih.gov
In terms of its endocrine effects, cromakalim has been shown to increase plasma renin activity in both normal subjects and hypertensive patients. nih.gov A study in healthy men demonstrated that cromakalim significantly increased plasma renin activity and angiotensin II levels. core.ac.uk In vitro studies using cultured rat juxtaglomerular cells confirmed that cromakalim can directly stimulate renin release. core.ac.uk Despite the increase in renin and angiotensin II, plasma aldosterone (B195564) levels remained unchanged. nih.govcore.ac.uk
| Parameter | Subject Group | Effect of Cromakalim |
| Glomerular Filtration Rate | Hypertensive Patients | Unchanged. nih.gov |
| Effective Renal Plasma Flow | Hypertensive Patients | Slightly increased. nih.gov |
| Urinary Electrolyte Excretion | Normal Subjects & Hypertensive Patients | No significant change. nih.gov |
| Urine Flow | Normal Subjects | Decreased. nih.gov |
| Urine Flow | Hypertensive Patients | No change. nih.gov |
| Plasma Renin Activity | Normal Subjects & Hypertensive Patients | Increased. nih.govcore.ac.uk |
| Plasma Angiotensin II | Healthy Men | Increased. core.ac.uk |
| Plasma Aldosterone | Normal Subjects & Hypertensive Patients | Unchanged. nih.govcore.ac.uk |
| Renal Prostacyclin Production | Hypertensive Patients | Increased. nih.gov |
Modulation of Renin Release from Juxtaglomerular Cells (in vitro and in vivo models)
Cromakalim, a potassium channel activator, has been shown to directly influence the release of renin from juxtaglomerular (JG) cells. In vitro studies using cultured rat juxtaglomerular cells demonstrated that cromakalim stimulates renin secretion in a concentration-dependent manner. core.ac.uk For instance, research has shown that renin release increased from a baseline of 9.9 ng AI/h/mg cell protein to 36.5 ng AI/h/mg cell protein upon application of cromakalim. core.ac.uk This direct action on JG cells is thought to involve the hyperpolarization of the cell membrane, a mechanism consistent with cromakalim's function as a potassium channel opener. core.ac.uk Renal JG cells are a modified form of vascular smooth muscle cells and exhibit similar electrical properties. core.ac.uk The release of renin from these cells is inversely related to the intracellular calcium concentration, and it is speculated that the hyperpolarization induced by cromakalim leads to renin secretion. core.ac.uk
In vivo studies in both animal models and humans support these in vitro findings. core.ac.uksoton.ac.uk In healthy men, cromakalim administration led to a significant increase in plasma renin activity. core.ac.uk Similarly, in anaesthetised rats and conscious sheep, the compound increased plasma renin levels. soton.ac.uk The in vivo response is likely a combination of two mechanisms: a direct stimulatory effect on the renal juxtaglomerular cells and an indirect effect mediated by reflex sympathetic nervous system activation in response to the compound's vasodilating properties. core.ac.uksoton.ac.uk
In Vitro Effect of Cromakalim on Renin Secretion from Rat Juxtaglomerular Cells
This table summarizes the concentration-dependent effect of cromakalim on the rate of renin secretion in cultured rat juxtaglomerular cells.
| Condition | Renin Secretion Rate (ng AI/h/mg cell protein) | Reference |
|---|---|---|
| Baseline (Control) | 9.9 (±0.9 SEM) | core.ac.uk |
| With Cromakalim | 36.6 (±2.5 SEM) | core.ac.uk |
Influence on Angiotensin II and Norepinephrine Levels in Animal Models
Consistent with its effects on renin release, cromakalim has been observed to influence the levels of downstream components of the renin-angiotensin system and other vasoactive substances. In studies involving healthy male subjects, oral administration of cromakalim resulted in a 105% increase in plasma angiotensin II levels, raising them from a baseline of 5.1 to 10.5 pg/ml. core.ac.uk This elevation is a direct consequence of the increased plasma renin activity stimulated by cromakalim. core.ac.uk
Furthermore, the same studies reported a significant 61% increase in plasma norepinephrine levels. core.ac.uk This rise in norepinephrine is considered to be a baroreflex-mediated response to the vasodilation induced by cromakalim. core.ac.uk The compound's ability to open potassium channels in vascular smooth muscle leads to hyperpolarization and relaxation, which in turn can trigger a compensatory activation of the sympathetic nervous system. core.ac.uknih.gov Research on the interactions between angiotensin II and norepinephrine in primary rat brain cell cultures has shown that angiotensin II can increase neuronal norepinephrine levels, suggesting a complex interplay between these systems that can be modulated by compounds like cromakalim. nih.gov However, in human studies, cromakalim was found to blunt the increase in total peripheral resistance typically induced by norepinephrine and angiotensin II infusions, indicating its primary action is on the vascular smooth muscle itself. nih.gov
Effect of Cromakalim on Plasma Hormone Levels
This table shows the percentage increase in plasma levels of key hormones following cromakalim administration in human subjects.
| Hormone | Percentage Increase (%) | Reference |
|---|---|---|
| Plasma Renin Activity | 122% | core.ac.uk |
| Angiotensin II | 105% | core.ac.uk |
| Norepinephrine | 61% | core.ac.uk |
Neuromuscular System Research
Effects on Skeletal Muscle Membrane Potential and Potassium Conductance (in vitro)
In vitro studies utilizing intracellular recordings from human skeletal muscle biopsies have demonstrated that cromakalim directly affects muscle fiber electrophysiology. nih.gov The compound induces an increase in the membrane's potassium (K+) conductance. nih.govuni-ulm.de This enhanced K+ conductance results in membrane hyperpolarization, an effect that becomes more pronounced as the difference between the resting membrane potential and the K+ equilibrium potential increases. nih.gov The onset of this effect is rapid and is reversible upon removal of the compound. nih.gov
Research on muscle fibers from patients with hyperkalaemic periodic paralysis, which are characterized by excessive membrane depolarization, showed that cromakalim could repolarize the fibers back to a normal resting potential. nih.gov This effect is believed to stem from the activation of ATP-sensitive potassium (KATP) channels that are typically not active at rest. nih.govannualreviews.org The effects of cromakalim on K+ conductance can be antagonized by substances like tolbutamide (B1681337) and barium. nih.gov Voltage-clamp experiments on non-myotonic human skeletal muscle fibers revealed that cromakalim could increase the membrane K+ conductance four-fold without altering chloride (Cl-) conductance. uni-ulm.de This selective increase in potassium permeability is central to its mechanism of action in skeletal muscle tissue. uni-ulm.deuni-muenchen.de
In Vitro Electrophysiological Effects of Cromakalim on Human Skeletal Muscle
This table summarizes the primary effects of cromakalim on the electrical properties of human skeletal muscle fibers as observed in laboratory settings.
| Parameter | Effect of Cromakalim | Underlying Mechanism | Reference |
|---|---|---|---|
| Membrane Potential | Hyperpolarization | Increased K+ efflux | nih.gov |
| Potassium (K+) Conductance | Increased (e.g., 4-fold) | Opening/Activation of KATP channels | nih.govuni-ulm.de |
| Chloride (Cl-) Conductance | No alteration | Selective for K+ channels | uni-ulm.de |
Neuroprotective Properties in Ischemic Models (e.g., Hypoxic-Ischemic Encephalopathy in Neonatal Rats)
Cromakalim has been investigated for its neuroprotective potential in preclinical models of ischemia. researchgate.net In a model of hypoxic-ischemic encephalopathy (HIE) in neonatal rats, which mimics brain injury from perinatal asphyxia, cromakalim demonstrated neuroprotective effects. researchgate.netmdpi.com Studies using Sprague-Dawley rat pups subjected to intrauterine asphyxia and hypoxia showed that cromakalim administration could reduce brain injury. researchgate.net
The neuroprotective action was observed across multiple brain regions, with the strongest effects seen in the hippocampus and cortex, the areas that typically sustain the most severe damage following a hypoxic-ischemic insult. researchgate.net The mechanism underlying this neuroprotection is linked to the activation of ATP-sensitive potassium (KATP) channels in the brain, which can limit ischemia-induced cell death. researchgate.net The beneficial effects of cromakalim in these models could be inhibited by the KATP channel blocker glibenclamide, confirming the channel's role in the observed neuroprotection. researchgate.net These findings suggest that targeting KATP channels with activators like cromakalim is a potential area of research for mitigating brain damage in conditions like HIE. researchgate.netmdpi.com
Modulation of Convulsive Discharges in Brain Slice Preparations
The effects of cromakalim on neuronal excitability have been examined in in vitro brain slice preparations, particularly in the context of epilepsy research. nih.govexplorationpub.com In studies using guinea pig hippocampal slices, cromakalim was shown to depress epileptiform neuronal activity that was experimentally induced by altering the ionic composition of the perfusion medium (e.g., omitting Ca2+ or Mg2+, or elevating K+). nih.gov
Cromakalim reduced the amplitude of both the excitatory postsynaptic potential (EPSP) component and the population spike of field potentials recorded in the CA1 region of the hippocampus. nih.gov It also slowed the bursting rate of pacemaker neurons in the CA3 region. nih.gov These actions indicate that the compound acts on intrinsic, non-synaptic processes that control neuronal excitability and firing patterns. nih.gov Further studies in disinhibited rat and mouse neocortical slices confirmed the anticonvulsant effect of cromakalim, where it was shown to block the spread of epileptiform responses. psu.eduresearchgate.net The mechanism is attributed to its function as a potassium channel opener, which hyperpolarizes neurons and increases the threshold for firing, thereby suppressing convulsive discharges. nih.govnih.gov
Investigation of Analgesic Effects in Preclinical Pain Models
The role of cromakalim and KATP channel activation in pain modulation has been explored in various preclinical pain models. biorxiv.org Activation of KATP channels leads to neuronal hyperpolarization, which can prevent the propagation of action potentials and the release of neurotransmitters involved in pain signaling. biorxiv.org In rodent models of chronic neuropathic and inflammatory pain, cromakalim and its prodrugs have been shown to reduce behavioral signs of hypersensitivity. biorxiv.orgumn.edu
For example, in a sciatic nerve ligation model of neuropathic pain and a Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice, cromakalim prodrugs effectively increased the mechanical paw withdrawal threshold, indicating an analgesic effect. umn.edu While some studies report that cromakalim can produce analgesia on its own, others suggest its primary role may be in potentiating the effects of other analgesic drugs, such as morphine. frontiersin.orgnih.gov The analgesic properties of cromakalim appear to be dependent on KATP channel activity, as its effects are lost in mice lacking the Kir6.2 subunit of the channel. researchgate.net These findings from preclinical models highlight the potential for KATP channel openers as a target for the development of analgesic therapies. biorxiv.orgfrontiersin.org
Influence on Neuroinflammation Markers in Central Nervous System Models
Research indicates that ATP-sensitive potassium (KATP) channel openers can play a role in modulating neuroinflammation. nih.govnih.gov In experimental contexts, neuroinflammation is characterized by the activation of microglia and the increased expression of pro-inflammatory cytokines. nih.gov
Studies have shown that centrally administered cromakalim can reduce astrocyte activation and decrease the expression of key inflammatory markers, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), thereby mitigating neuroinflammation. mdpi.com Furthermore, KATP channel agonists are suggested to possess anti-inflammatory properties, potentially by inhibiting the release of cytokines from microglia. biorxiv.org Prodrugs of cromakalim have demonstrated effectiveness in attenuating hypersensitivity in inflammatory pain models in mice, an effect that may be linked to these anti-inflammatory actions. biorxiv.orgnih.gov This aligns with broader findings that other KATP channel openers, such as diazoxide (B193173) and nicorandil, can inhibit microglial activation and the production of pro-inflammatory factors, suggesting that the microglial KATP channel could be a target for managing neuroinflammation-related disorders. nih.govnih.gov
Ocular System Research (Aqueous Humor Dynamics)
Intraocular Pressure Modulation in Experimental Models (ex vivo human anterior segments and murine systems)
Cromakalim has been identified as a potent ocular hypotensive agent in several preclinical models. In ex vivo perfusion cultures of human anterior segments, treatment with cromakalim resulted in a significant decrease in pressure. One study documented a pressure reduction from a baseline of 19.33 ± 2.78 mmHg to 13.22 ± 2.64 mmHg within 24 hours. mdpi.comresearchgate.net In contrast, vehicle-treated control eyes showed no significant change over the same period. mdpi.comresearchgate.net The pressure drop initiated within an hour of treatment and reached its maximum effect in 3-4 hours. mdpi.comresearchgate.net
Similarly, in animal models, topical administration of cromakalim to wild-type C57BL/6 mice led to a notable reduction in intraocular pressure (IOP). mdpi.comresearchgate.net Over a five-day treatment period, cromakalim lowered IOP by an average of 18.75 ± 2.22%. mdpi.comresearchgate.net A significant reduction was observed within just four hours of the first application. mdpi.comresearchgate.net A water-soluble prodrug of cromakalim, known as CKLP1, has also demonstrated robust IOP-lowering effects in both ex vivo and in vivo models. nih.goveurekaselect.com
Table 1: Effect of Cromakalim on Intraocular Pressure (IOP) in Experimental Models
| Model System | Treatment | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | % Reduction | Source(s) |
|---|---|---|---|---|---|
| Ex vivo Human Anterior Segment | Cromakalim (2 µM) | 19.33 ± 2.78 | 13.22 ± 2.64 (at 24h) | ~31.6% | mdpi.com, researchgate.net |
| Ex vivo Human Anterior Segment | Vehicle (DMSO) | 15.89 ± 5.33 | 15.56 ± 4.88 (at 24h) | No change | mdpi.com, researchgate.net |
| In vivo C57BL/6 Mice | Cromakalim (5 mM) | 17.01 ± 0.32 | 13.82 ± 0.37 (at 24h) | ~18.75% | mdpi.com, researchgate.net |
Effects on Episcleral Venous Pressure and Distal Outflow Pathway Components
The mechanism behind cromakalim's IOP-lowering effect involves a unique action on the distal components of the conventional aqueous humor outflow pathway. Research using a cromakalim prodrug (CKLP1) revealed that it significantly lowers episcleral venous pressure. nih.goveurekaselect.com In one study, the episcleral venous pressure was reduced from a control value of 8.9 ± 0.1 mm Hg to 6.2 ± 0.1 mm Hg in treated C57BL/6 mice. nih.govnih.govtandfonline.com This effect was achieved without a detectable impact on outflow facility, the rate of aqueous humor flow, or uveoscleral outflow. nih.goveurekaselect.comtandfonline.com
Further evidence for its action on the distal outflow pathway comes from experiments on human anterior segments where the trabecular meshwork and parts of Schlemm's canal were removed. nih.gov In this model, which isolates the distal outflow pathway, cromakalim still produced a significant pressure drop, decreasing from 7.5 ± 1.3 mm Hg to 3.8 ± 1.0 mm Hg over 24 hours. nih.gov This suggests that cromakalim acts on components downstream of the trabecular meshwork, such as the collector channels and the episcleral venous system, to lower outflow resistance. nih.govtandfonline.com
Analysis of Channel Subunit Specificity in Ocular Models (e.g., Kir6.2 dependence)
The ocular hypotensive effects of cromakalim are mediated specifically through ATP-sensitive potassium (KATP) channels that contain the Kir6.2 subunit. mdpi.comresearchgate.net This specificity was demonstrated conclusively in studies using Kir6.2 knockout (Kir6.2-/-) mice. mdpi.comresearchgate.net
While cromakalim produced a significant IOP reduction in wild-type mice, it had no effect on the IOP of Kir6.2-/- mice. mdpi.comresearchgate.netfrontiersin.org The baseline IOP levels were similar between the wild-type and knockout mice, indicating that the lack of response in the Kir6.2-/- animals was due to the absence of the specific channel subunit targeted by cromakalim. mdpi.comresearchgate.net A cromakalim prodrug, CKLP1, also showed this dependence on the Kir6.2 subunit, as it failed to lower IOP in Kir6.2-/- mice. elsevier.es These findings confirm that the activation of Kir6.2-containing KATP channels is the essential mechanism for cromakalim's pressure-lowering action in the eye. mdpi.comresearchgate.netfrontiersin.org
Table 2: IOP Response to Cromakalim in Wild-Type vs. Kir6.2(-/-) Mice
| Mouse Strain | Treatment | Baseline IOP (mmHg) | Change in IOP (mmHg) | p-value | Source(s) |
|---|---|---|---|---|---|
| Wild-Type C57BL/6 | Cromakalim | 16.08 ± 0.44 | -3.19 ± 0.41 | p = 0.002 | mdpi.com, researchgate.net |
| Kir6.2(-/-) | Cromakalim | 15.78 ± 0.54 | -0.03 ± 0.14 | p = 0.52 | mdpi.com, researchgate.net |
Other Organ System Research
Relaxation of Bladder Smooth Muscle (in vitro studies)
In vitro studies have established that cromakalim induces relaxation of bladder smooth muscle. biorxiv.orgnih.gov In human detrusor muscle, cromakalim produces a concentration-dependent reduction of both spontaneous and induced contractions. biorxiv.org This effect is mediated by the opening of glibenclamide-sensitive KATP channels, which leads to hyperpolarization of the detrusor muscle cells by increasing the net outward potassium current. biorxiv.org
Similar relaxant effects have been observed in the bladder smooth muscle of other species, including guinea pigs and pigs. researchgate.netptglab.com In guinea pig bladder, cromakalim was shown to cause a concentration-dependent membrane hyperpolarization, abolish spike activity, and relax the smooth muscle. researchgate.net The channels opened by cromakalim in this tissue share properties with ATP-dependent K+ channels found in vascular smooth muscle. researchgate.net
Modulation of Colonic Smooth Muscle Action Potential Characteristics
Preclinical Research Findings
Cromakalim, a potent opener of ATP-sensitive potassium (KATP) channels, significantly modulates the electrophysiological characteristics of colonic smooth muscle. researchgate.net Preclinical research, primarily conducted on animal models such as the canine colon, has elucidated its specific effects on the intrinsic electrical events that govern colonic motility. nih.govphysiology.org The primary electrical events in colonic smooth muscle are slow waves, which are spontaneous, rhythmic changes in membrane potential that determine the frequency and timing of contractions. nih.govmcmaster.cacapes.gov.br
Investigations in intact tissue and freshly dispersed circular muscle cells from the canine proximal colon have demonstrated that cromakalim induces several key changes in the action potential, or slow wave, characteristics. nih.govphysiology.org The principal mechanism underlying these changes is the activation of KATP channels, which leads to an increase in potassium conductance and subsequent hyperpolarization of the cell membrane. nih.govphysiology.orgsemanticscholar.org
The key modulatory effects of cromakalim on colonic smooth muscle action potentials are:
Membrane Potential Hyperpolarization: Cromakalim causes the resting membrane potential of colonic smooth muscle cells to become more negative (hyperpolarization). nih.govphysiology.org This effect is a direct consequence of the increased efflux of potassium ions through the newly opened KATP channels. nih.govphysiology.org
Alteration of Slow Wave Morphology: The compound markedly alters the shape and duration of the slow waves. Specifically, cromakalim shortens the duration of the slow wave by abolishing its plateau phase. nih.govphysiology.org The plateau phase is a critical component of the action potential that influences the duration of muscle contraction.
Reduction in Slow Wave Frequency: In addition to changing the shape of individual slow waves, cromakalim also decreases the rate at which they occur. nih.govphysiology.org
The role of KATP channels as the primary target for cromakalim in this context is strongly supported by pharmacological studies. The effects of cromakalim on slow-wave activity are prevented by glyburide (B1671678) (also known as glibenclamide), a sulfonylurea drug known to block KATP channels. nih.govphysiology.orgphysiology.org
Further detailed voltage-clamp studies on isolated colonic myocytes have confirmed the ionic basis for these changes. Cromakalim and its active enantiomer, lemakalim, were found to increase the magnitude of a time-independent outward potassium current. nih.govphysiology.org This increased outward current is the electrophysiological correlate of membrane hyperpolarization and the subsequent changes in slow wave characteristics. nih.govphysiology.org Interestingly, cromakalim was also noted to reduce the peak outward K+ current, an effect not observed with lemakalim, suggesting a possible secondary action on a Ca-dependent component of the outward current. nih.gov Additionally, while cromakalim was found to inhibit L-type Ca2+ channels, this action was not affected by glyburide, indicating it is separate from the primary mechanism of action on slow waves. nih.govphysiology.org
The collective preclinical evidence demonstrates that cromakalim's primary effect on colonic smooth muscle is to modulate its fundamental electrical behavior by activating KATP channels, leading to hyperpolarization and a significant alteration of the slow wave characteristics that underpin muscle contractility. nih.govphysiology.org
Data from Preclinical Studies
The following table summarizes the observed effects of Cromakalim on the action potential characteristics of canine colonic smooth muscle cells as detailed in preclinical research. nih.govphysiology.org
| Parameter | Effect of Cromakalim | Underlying Mechanism | Antagonism |
| Resting Membrane Potential | Hyperpolarization (becomes more negative) | Increased time-independent outward K+ current | Effect is prevented by Glyburide |
| Slow Wave Duration | Shortened | Abolition of the plateau phase | Effect is prevented by Glyburide |
| Slow Wave Frequency | Decreased | Hyperpolarization moves the membrane potential further from the threshold for slow wave generation | Effect is prevented by Glyburide |
| Slow Wave Plateau Phase | Abolished | Increased K+ conductance shortens the repolarization phase | Effect is prevented by Glyburide |
Structure Activity Relationships Sar and Analog Development
Cromakalim (B1669624) as a Lead Compound in the Design of KATP Channel Openers
The discovery of cromakalim's potent smooth muscle relaxant properties marked it as a foundational lead compound for a new class of drugs. nih.gov Its mechanism of action, the opening of ATP-sensitive potassium channels, provided a novel therapeutic target for conditions characterized by cellular hyperexcitability. This led to cromakalim becoming the most mimicked structure in the quest for new KATP channel openers. nih.gov The core benzopyran structure of cromakalim served as a template for numerous structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile.
Rational Design Principles for Cromakalim Analogs
Systematic Substitutions on the Benzopyran Ring
Intensive research has focused on making various substitutions at different positions of cromakalim's benzopyran ring. nih.gov These studies have allowed scientists to correlate specific structural characteristics and stereochemical features with optimal activity. nih.gov For instance, the presence of an electron-withdrawing substituent at the C6 position and a hydrogen-bond accepting group at the C4 position are recognized as crucial for high potency. The active enantiomer of cromakalim, levcromakalim (B1674936), further underscores the importance of stereochemistry in the interaction with the KATP channel. A study involving the synthesis of methoxy-bearing 2,2-dimethyl-2H-1-benzopyrans revealed that substitutions at the C-8 position led to a significant decrease in activity, highlighting this as an important site for the compound's function. nih.gov
Modification of the Benzopyran Nucleus to Yield Novel Scaffolds
Beyond simple substitutions, medicinal chemists have also modified the benzopyran nucleus itself, altering both the aromatic and pyran moieties to create novel molecular scaffolds. nih.gov This approach has been part of a broader strategy to develop new KATP channel activators with improved tissue selectivity, for example, towards insulin-secreting cells. researchgate.net The benzopyran motif is considered a "privileged structure" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. researchgate.net This has encouraged the synthesis of diverse heterocyclic compounds that retain the core benzopyran structure while exploring new chemical space. researchgate.netijbpas.com
Development of Diverse Structural Classes of KATP Channel Openers
The foundational work on cromakalim has paved the way for the development of a wide array of KATP channel openers with different chemical structures. These include cyanoguanidines, thioformamides, thiadiazines, and pyridyl nitrates, among others. nih.gov More recent developments have introduced novel chemical entities such as cyclobutenediones and dihydropyridine-related structures. nih.gov This diversification aims to identify compounds with improved therapeutic profiles, such as enhanced tissue selectivity, which could offer advantages over the first-generation KATP channel openers for treating various cardiovascular and non-cardiovascular diseases. nih.gov
Comparative Analysis of Cromakalim with Other KATP Channel Modulators
Understanding the similarities and differences between cromakalim and other KATP channel modulators is crucial for rational drug design and for elucidating the nuances of KATP channel pharmacology.
Comparison with Agonists (e.g., Pinacidil (B1677893), Nicorandil, Diazoxide)
Cromakalim is often compared with other KATP channel agonists like pinacidil, nicorandil, and diazoxide (B193173). While all these compounds act by opening KATP channels, they exhibit differences in potency and tissue selectivity.
In studies on rat basilar arteries, the rank order of potency for inducing relaxation was found to be cromakalim > pinacidil > nicorandil. nih.gov Similarly, in pig urethra, the order of potency for lowering resting tone was (-)-cromakalim > pinacidil > diazoxide. jst.go.jp However, in pancreatic β-cells, the rank order for inhibiting insulin (B600854) release is diazoxide > pinacidil > cromakalim, indicating tissue-specific differences in their activity. annualreviews.org
Despite their structural dissimilarities, there is evidence suggesting that cromakalim and pinacidil may share similar structural requirements for their biological effects. nih.gov Conformational analysis has also revealed analogies between the isopotential maps of diazoxide and certain low-energy conformers of pinacidil. nih.gov This suggests that despite apparent structural differences, these molecules may present a similar stereoelectronic imprint to the biological receptor. nih.gov
The interaction of these openers with the KATP channel is complex. For instance, diazoxide and cromakalim require cytosolic ATP to activate KATP channels in insulin-secreting cells. bioscientifica.com Furthermore, the specificity of action of many KATP channel openers, including pinacidil, cromakalim, and nicorandil, is determined by the sulfonylurea receptor (SUR) subunit of the channel, with these compounds being more effective on the SUR2 muscle isoforms than the SUR1 neuronal/pancreatic isoform. embopress.org Diazoxide, however, is an exception to this rule. embopress.org
Table 1: Comparative Potency of KATP Channel Openers in Different Tissues This table is for illustrative purposes and potencies can vary based on experimental conditions.
| Compound | Vascular Smooth Muscle Relaxation | Urethral Smooth Muscle Relaxation | Pancreatic β-cell Insulin Release Inhibition |
| Cromakalim | High | High | Low |
| Pinacidil | Moderate | Moderate | Moderate |
| Nicorandil | Low | Not specified | Not specified |
| Diazoxide | Low | Low | High |
Antagonism by Channel Blockers (e.g., Glibenclamide, Tolbutamide)
The mechanism of action of cromakalim as a potassium channel opener is fundamentally linked to its interaction with ATP-sensitive potassium (K-ATP) channels. The antagonism of its effects by sulfonylurea drugs, such as glibenclamide and tolbutamide (B1681337), provides critical evidence for this mechanism and reveals key aspects of the drug-receptor interaction. These sulfonylureas are well-known blockers of K-ATP channels, and their ability to counteract cromakalim's effects is a cornerstone of its pharmacological characterization. drugbank.com
Glibenclamide, a potent second-generation sulfonylurea, acts as a competitive antagonist to the effects of cromakalim and its active enantiomer, levcromakalim. nih.govwho.int In vascular smooth muscle preparations like the rat thoracic aorta, glibenclamide produces parallel rightward shifts in the concentration-response curves for levcromakalim-induced vasorelaxation without reducing the maximum response, which is characteristic of competitive antagonism. nih.govscispace.com This indicates that glibenclamide and cromakalim likely compete for a common or allosterically coupled binding site on the K-ATP channel complex. nih.gov The antagonism is concentration-dependent, with higher concentrations of glibenclamide requiring higher concentrations of cromakalim to achieve the same degree of vasorelaxation. scispace.com
Studies comparing different sulfonylureas have established a clear rank order of potency for antagonizing cromakalim's effects. In guinea-pig tracheal smooth muscle, the order of effectiveness is glibenclamide > glipizide (B1671590) > glibornuride. nih.gov Other sulfonylureas like tolbutamide and chlorpropamide (B1668849) were found to be ineffective at antagonizing cromakalim in this tissue. nih.gov This highlights the specific structural requirements for effective antagonism at the sulfonylurea receptor (SUR) subunit of the K-ATP channel.
The interaction is not limited to smooth muscle. In the central nervous system, glibenclamide can prevent the K-ATP channel activation that underlies the inhibition of dopamine (B1211576) release. pnas.org Similarly, in uterine tissue, glibenclamide reduces and can even reverse the inhibitory effects of cromakalim on uterine contractions. who.int
Interestingly, while there is a strong correlation between the ability of glibenclamide analogs to antagonize levcromakalim and their affinity for [3H]-glibenclamide binding sites in the cerebral cortex, structural modifications have a more pronounced impact on their antagonist activity than on their binding affinity. nih.gov This suggests that the binding requirements for antagonism in vascular tissue may differ subtly from those in the brain, pointing to potential tissue-specific differences in the K-ATP channel's SUR subunit. nih.gov
Table 1: Antagonistic Potency of Sulfonylureas against Cromakalim-induced Relaxation
| Antagonist | Tissue Studied | Observation | Potency Rank |
| Glibenclamide | Guinea-pig isolated trachea | Antagonized relaxant response to cromakalim. | 1 |
| Glipizide | Guinea-pig isolated trachea | Antagonized relaxant response to cromakalim. | 2 |
| Glibornuride | Guinea-pig isolated trachea | Antagonized relaxant response to cromakalim. | 3 |
| Tolbutamide | Guinea-pig isolated trachea | Did not antagonize cromakalim. | Inactive |
| Gliclazide | Guinea-pig isolated trachea | Did not antagonize cromakalim. | Inactive |
| Chlorpropamide | Guinea-pig isolated trachea | Did not antagonize cromakalim. | Inactive |
| Data sourced from studies on guinea-pig isolated tracheal smooth muscle. nih.gov |
Studies on Tissue Selectivity of Cromakalim Derivatives
Cromakalim itself shows some preference for K-ATP channels in vascular smooth muscle over those in pancreatic β-cells, but significant efforts have been made to develop analogs with enhanced tissue selectivity. researchgate.netannualreviews.org This pursuit is driven by the fact that K-ATP channels are heterogeneous, assembled from different sulfonylurea receptor (SURx) and inward-rectifier potassium channel (Kir6.x) subunits in various tissues. tandfonline.comtandfonline.com For instance, pancreatic β-cell channels are typically composed of SUR1/Kir6.2, while smooth muscle channels are composed of SUR2B/Kir6.1 or Kir6.2 subunits. tandfonline.comtandfonline.com By modifying the cromakalim structure, researchers aim to create compounds that preferentially interact with a specific channel subtype, thereby targeting a desired tissue.
Significant progress has been made in developing derivatives with selectivity for pancreatic β-cells. Unlike cromakalim, which is more potent as a vasorelaxant, certain 4-phenylureido and 4-phenylthioureido-2,2-dimethylchromans have been shown to be highly selective towards pancreatic tissue. researchgate.net For example, the introduction of an electron-withdrawing group, such as a chlorine atom, on the C-4 phenyl ring of the urea/thiourea (B124793) moiety enhances potency for inhibiting insulin release from pancreatic islets. researchgate.net One such compound, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (BPDZ 711), emerged as a potent and selective inhibitor of glucose-stimulated insulin secretion (IC50 = 0.24 μM). researchgate.net
Conversely, other modifications aim to enhance vascular selectivity or target different tissues like the bladder or skeletal muscle. jst.go.jpnih.gov Structure-activity relationship studies have shown that appropriate structural changes can yield dimethylchromans with pharmacological profiles distinct from that of cromakalim. acs.org For instance, a study on a series of 4,6-disubstituted-2,2-dimethylchromans found that while most analogs retained the vascular preference of cromakalim, certain amide derivatives exhibited a different profile. acs.org The introduction of an alkylsulfonylamino substituent at the 6-position was explored to improve not only tissue selectivity but also hydrophilicity. uni.lu Interestingly, this modification sometimes led to a switch in the mechanism of action, with one derivative acting as a Ca2+ entry blocker rather than a K-ATP channel opener. uni.lu
Table 2: Tissue Selectivity of Representative Cromakalim Derivatives
| Compound | Structural Modification | Primary Target Tissue | Effect |
| Cromakalim (Parent) | N/A | Vascular Smooth Muscle | Potent vasorelaxant |
| BPDZ 711 | 4-phenylurea derivative with 3-cyanophenyl group | Pancreatic β-cells | Potent inhibitor of insulin release (IC50 = 0.24 μM) |
| Dimethylchroman Thioureas | Introduction of thiourea at C-4 and electron-withdrawing group on phenyl ring | Pancreatic β-cells | More potent than diazoxide at inhibiting insulin release; highly selective for pancreas over vascular tissue |
| YM934 | 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide | Vascular Smooth Muscle | More potent oral antihypertensive effect than cromakalim |
| Data compiled from multiple studies on cromakalim analogs. researchgate.netjst.go.jp |
Prodrug Strategies and Their Pharmacological Characterization (e.g., water-soluble phosphate (B84403) and dipeptide derivatives)
A significant limitation of cromakalim for certain applications, particularly topical ophthalmic use, is its poor water solubility. nih.govnih.gov To overcome this, prodrug strategies have been employed. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through metabolic processes. ewadirect.comfrontiersin.org For cromakalim, the focus has been on creating water-soluble derivatives by chemically modifying its secondary alcohol group. nih.gov
Phosphate Prodrugs: A prominent and successful strategy involves the synthesis of phosphate ester prodrugs. nih.gov These prodrugs are typically easy to prepare, significantly increase aqueous solubility, and often exhibit good chemical stability. nih.gov A well-characterized example is cromakalim prodrug 1 (CKLP1), a water-soluble phosphate ester of levcromakalim (the active (3S,4R)-enantiomer). nih.govnih.gov
Pharmacological Characterization of CKLP1: Upon administration, particularly topically to the eye, CKLP1 is designed to be converted to the active moiety, levcromakalim, by endogenous enzymes like alkaline phosphatases present in ocular tissues. nih.govresearchgate.net Studies have confirmed that CKLP1 itself does not activate K-ATP channels, but its active metabolite, levcromakalim, does. researchgate.net This bioactivation allows the drug to effectively lower intraocular pressure (IOP) in animal models. nih.govresearchgate.net Pharmacokinetic analyses following topical administration show that CKLP1 is absorbed and converted to levcromakalim, with both compounds being detectable in plasma. nih.govresearchgate.net For instance, after topical application in hound dogs, the average maximum plasma concentration of levcromakalim (1.2 ± 0.2 ng/mL) occurred approximately 120 minutes post-dose. nih.gov The prodrug approach successfully delivers the active compound to the target tissue while overcoming the initial solubility barrier. nih.govnih.gov
Dipeptide Derivatives: Another approach involved conjugating levcromakalim to dipeptides. nih.govgoogle.com The rationale for this strategy was not only to increase solubility but also to potentially leverage active transport mechanisms into the eye via oligopeptide transporters. google.com Various dipeptide conjugates were synthesized, such as those involving glycine, valine, and leucine. google.com
Pharmacological Characterization of Dipeptide Prodrugs: However, in comparative studies in mice, the dipeptide derivatives of cromakalim proved to be less effective at lowering IOP compared to the phosphate-based prodrugs. nih.gov Although some dipeptide conjugates produced statistically significant IOP reductions, they exhibited lower efficacy and a slower onset of action than the phosphate analogs. nih.gov This suggests that while being a viable chemical strategy, the dipeptide approach was less pharmacologically successful than the phosphate ester strategy for this specific application.
Table 3: Pharmacokinetic Parameters of CKLP1 and Levcromakalim After Topical Administration in Hound Dogs
| Compound | Cmax (ng/mL) | Tmax (min) | Half-life (min) |
| CKLP1 (Prodrug) | 10.5 ± 1.6 | 80.0 ± 34.6 | 295.3 ± 140.4 |
| Levcromakalim (Active Moiety) | 1.2 ± 0.2 | 120.0 | 96.2 ± 27.0 |
| Data from a study involving daily topical administration of CKLP1. nih.gov |
Advanced Research Methodologies and Experimental Models in Cromakalim Studies
Electrophysiological Techniques
Electrophysiological approaches are fundamental to understanding how cromakalim (B1669624) modulates the electrical properties of cells, primarily through its action on ATP-sensitive potassium (KATP) channels.
The patch-clamp technique, in its various configurations, has been instrumental in characterizing the direct effects of cromakalim on ion channel activity.
Single-Channel Recording: This high-resolution technique has been employed to study the effects of cromakalim on individual ATP-sensitive potassium channels in the insulin-secreting cell line, RINm5F. nih.govnih.gov Using a permeabilized open-cell variation of the patch-clamp technique, studies have shown that cromakalim's ability to open these channels is dependent on the intracellular concentration of ATP. nih.govnih.gov For instance, in the absence of ATP, cromakalim (80–200 µM) does not open KATP channels. nih.govnih.gov However, in the presence of ATP, both cromakalim and another KATP channel opener, diazoxide (B193173), induce channel openings. nih.govnih.gov The interaction appears to be competitive, with higher concentrations of cromakalim (400–800 µM) required to activate channels inhibited by higher concentrations of ATP (0.5–2 mM). nih.gov
Whole-Cell Recording: The whole-cell patch-clamp configuration allows for the measurement of macroscopic currents from the entire cell membrane. This method has been used to investigate cromakalim's effects on smooth muscle cells from various tissues. In myocytes isolated from rat saphenous arteries, whole-cell recordings demonstrated that cromakalim activates a glibenclamide-sensitive background K+ current, identified as the KATP channel. nih.gov Additionally, these studies revealed that cromakalim increases the amplitude and frequency of spontaneous transient outward currents (STOCs), suggesting a dual mechanism of action in these cells. nih.gov In rabbit coronary small artery smooth muscle cells, whole-cell patch-clamp was used to assess KATP channel currents, confirming that the relaxant effects of cromakalim are mediated through the opening of these channels. au.dk
Perforated-Patch Recording: The perforated-patch technique provides a way to record whole-cell currents while preserving the intracellular signaling environment. This method was used to study KATP channels and STOCs in freshly dissociated rat saphenous arterial myocytes. nih.gov The results confirmed that cromakalim activates KATP channels, an effect that was blocked by glibenclamide. nih.gov This approach helped to differentiate the glibenclamide-sensitive KATP current from the glibenclamide-insensitive enhancement of STOCs, providing clearer insight into cromakalim's complex actions. nih.gov
Intracellular recording with microelectrodes is a classic technique used to directly measure the membrane potential of a cell. It has been widely used to demonstrate the hyperpolarizing effect of cromakalim in various smooth muscle tissues. biologists.com For example, in intestinal smooth muscle, cromakalim is known to cause hyperpolarization of the cell membrane. biologists.comphysiology.org Studies on guinea pig ileum using sharp microelectrodes have confirmed that cromakalim induces membrane hyperpolarization associated with an increase in membrane conductance. physiology.org Similarly, in human skeletal muscle fibers from patients with hypokalemic periodic paralysis, intracellular recordings showed that cromakalim caused a significant membrane hyperpolarization. uni-muenchen.de
Cellular and Molecular Assays
A variety of cellular and molecular assays are employed to explore the effects of cromakalim in different biological contexts, from established cell lines to isolated tissues and mitochondrial function.
Cultured cell lines provide a controlled and reproducible system to investigate the cellular mechanisms of cromakalim.
RINm5F: This insulin-secreting cell line is a key model for studying pancreatic β-cell function. Patch-clamp studies on RINm5F cells have been crucial in elucidating the ATP-dependent action of cromakalim on KATP channels. nih.govnih.gov Research has shown that cromakalim's ability to open these channels is competitively inhibited by ATP, a finding central to understanding its role in modulating insulin (B600854) secretion. nih.govnih.gov
H9c2: These rat embryonic heart-derived cells are used as a model for cardiomyocytes. Studies using H9c2 cells have investigated the effects of cromakalim on mitochondrial function. nih.gov High-resolution respirometry experiments revealed that, unlike some of its analogues, cromakalim did not significantly alter the oxygen consumption rate or ATP production in these cells. nih.govresearchgate.net H9c2 cells have also been used to study the molecular components of mitochondrial KATP channels, with findings suggesting that the ROMK channel may be a part of this complex. nih.govahajournals.org
SK-N-MC and U-373 MG: These human neuroblastoma and astrocytoma/glioblastoma cell lines, respectively, have been used to investigate the potential anti-tumor effects of cromakalim. karger.commdpi.comcmbr-journal.comnih.gov Studies have shown that cromakalim can inhibit the growth of both SK-N-MC and U-373 MG cells in a dose-dependent manner. karger.com This anti-proliferative effect was blocked by KATP channel inhibitors like glibenclamide, suggesting the involvement of these channels. karger.com Furthermore, cromakalim was found to inhibit agonist-induced intracellular calcium mobilization in U-373 MG cells. karger.com
HeLa: This human cervical cancer cell line has been used to study the role of KATP channels in cancer cell proliferation. nih.gov While some KATP channel openers have been shown to increase proliferation in other cancer cell lines, studies have also utilized HeLa cells to investigate apoptosis pathways and the expression of KATP channel subunits. nih.govresearchgate.netplos.org
Table 1: Effects of Cromakalim in Various Cell Lines
| Cell Line | Cell Type | Key Findings Related to Cromakalim |
|---|---|---|
| RINm5F | Rat Insulinoma | Opens KATP channels in an ATP-dependent, competitive manner. nih.govnih.gov |
| H9c2 | Rat Cardiomyoblast | Does not significantly alter mitochondrial oxygen consumption or ATP production. nih.govresearchgate.net |
| SK-N-MC | Human Neuroblastoma | Inhibits cell growth via activation of KATP channels. karger.com |
| U-373 MG | Human Glioblastoma-Astrocytoma | Inhibits cell growth and intracellular Ca2+ mobilization. karger.com |
| HeLa | Human Cervical Cancer | Used to study KATP channel expression and proliferation effects. nih.gov |
Organ bath experiments using isolated tissue strips or rings are essential for studying the physiological effects of cromakalim on contractility in a setting that preserves the tissue architecture.
Aortic Strips: Isolated rat aorta is a classic preparation for studying vasodilation. Experiments have demonstrated that cromakalim induces relaxation in pre-contracted aortic rings, an effect attributed to its KATP channel opening activity. bvsalud.org
Saphenous Vein: Human saphenous vein segments, often obtained from patients undergoing coronary artery bypass surgery, provide a clinically relevant model. ahajournals.orgnih.govahajournals.org Studies using organ chambers have shown that cromakalim relaxes human saphenous vein pre-contracted with agonists like norepinephrine (B1679862) or prostaglandin (B15479496) F2α. ahajournals.orgnih.govahajournals.org This venodilator effect is inhibited by glibenclamide, indicating that it is mediated by the activation of ATP-regulated potassium channels. ahajournals.orgnih.gov
Bladder: Isolated detrusor muscle strips from human and animal bladders are used to investigate the effects of cromakalim on urinary bladder contractility. nih.govniscpr.res.intandfonline.com Cromakalim has been shown to inhibit acetylcholine-induced contractions and relax pre-contracted bladder muscle in a concentration-dependent manner. nih.govniscpr.res.in This inhibitory effect is significantly reduced by glibenclamide, suggesting a role for KATP channels in modulating bladder smooth muscle tone. nih.gov
Airway Rings: Tracheal and bronchial rings are used to study the bronchodilatory properties of compounds. Cromakalim has been shown to relax guinea pig tracheal preparations that have been pre-contracted with carbachol. psu.edu
Table 2: Summary of Cromakalim's Effects on Isolated Tissues
| Tissue Preparation | Species | Experimental Finding |
|---|---|---|
| Aortic Strips | Rat | Induces vasorelaxation. bvsalud.org |
| Saphenous Vein | Human | Causes concentration-dependent relaxation, inhibited by glibenclamide. ahajournals.orgnih.govahajournals.org |
| Bladder Detrusor Muscle | Human, Goat, Pig | Inhibits agonist-induced contractions and relaxes pre-contracted muscle. nih.govniscpr.res.intandfonline.com |
Advanced techniques are used to probe the specific effects of cromakalim on mitochondria, the powerhouses of the cell.
High-Resolution Respirometry (HRR): This technique allows for precise measurement of oxygen consumption rates in isolated mitochondria or permeabilized cells, providing detailed information about the function of the electron transport system. mdpi.comresearchgate.net HRR studies on H9c2 cells and isolated mouse liver mitochondria found that cromakalim itself did not significantly alter the oxygen consumption rate (OCR). nih.govresearchgate.net This contrasts with some of its analogues, which were found to either increase or decrease OCR, highlighting the structural specificity of these mitochondrial effects. nih.govresearchgate.net
Other Mitochondrial Function Assays: Besides respirometry, other assays are used to assess mitochondrial health. These include measurements of mitochondrial membrane potential, ATP synthesis, and calcium-induced mitochondrial swelling. nih.govdojindo.comthermofisher.com In isolated cardiac mitochondria, KATP channel openers like cromakalim have been shown to cause a modest depolarization of the mitochondrial membrane, an increase in respiration, a decrease in ATP synthesis, and the release of accumulated calcium. nih.gov They can also induce mitochondrial swelling. nih.govnih.gov However, in intact H9c2 cells, cromakalim did not affect ATP production or calcium-induced swelling, suggesting that the effects observed in isolated mitochondria may not always translate directly to whole-cell systems. nih.gov
Gene Expression Analysis Methodologies (e.g., RT-PCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a cornerstone for analyzing gene expression in cromakalim research. nih.govnih.gov This sensitive technique allows for the quantification of specific mRNA transcripts, providing insights into how cromakalim may alter gene activity. nih.govgene-quantification.de The process involves isolating RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying the target cDNA using specific primers in a real-time PCR instrument. nih.gov The amplification is monitored in real-time, allowing for the determination of the initial amount of the target transcript. nih.gov
In studies investigating the effects of cromakalim and other KATP channel modulators, RT-qPCR has been utilized to examine the expression of KATP channel subunits in various tissues, such as the rat middle meningeal arteries. nih.gov This helps to establish the molecular targets of cromakalim in specific physiological systems. nih.gov The specificity of the PCR products is typically confirmed through melt curve analysis.
Protein Expression and Signaling Pathway Analysis Techniques (e.g., Western Blot, Caspase Activation Assays)
Western Blot Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. thermofisher.combio-rad-antibodies.com This method is instrumental in cromakalim research for examining the expression levels of target proteins and downstream signaling molecules. For instance, Western blot analysis has been employed to confirm the expression of KATP channel subunits, such as Kir6.2/SUR2A, in cell lines used for electrophysiological studies. oup.com It has also been used to investigate the expression of proteins involved in apoptosis, such as Bax and Bcl-2, in response to treatment with cromakalim analogues. researchgate.netresearchgate.netnih.gov Furthermore, this technique has been applied to analyze the expression of heat shock proteins, like the 70,000 mol. wt heat shock protein, in studies of neuroprotection induced by cromakalim. nih.gov
Caspase Activation Assays
Caspase activation is a hallmark of apoptosis, or programmed cell death. mdpi.com Assays that measure the activity of caspases, such as caspase-3, -8, and -9, are crucial for understanding the pro-apoptotic effects of certain cromakalim analogues. researchgate.netresearchgate.netnih.gov These assays are often colorimetric or fluorescence-based, detecting the cleavage of a specific substrate by the activated caspase. researchgate.netmdpi.com Studies have shown that treatment with specific cromakalim analogues can lead to the activation of caspase-9 and -3, indicating the involvement of the mitochondrial-dependent apoptotic pathway. researchgate.netresearchgate.netnih.gov The activation of caspase-8 has also been observed, suggesting a potential role for the extrinsic apoptotic pathway as well. researchgate.net
In Vitro Assays for Cell Viability, Proliferation, and Apoptosis
A variety of in vitro assays are employed to assess the effects of cromakalim and its analogues on fundamental cellular processes. sciencellonline.com
Cell Viability and Proliferation Assays:
WST-8 and MTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is indicative of their viability. researchgate.netresearchgate.netsciencellonline.com Tetrazolium salts, such as WST-8 and MTT, are reduced by metabolically active cells to produce a colored formazan (B1609692) product. researchgate.netresearchgate.net These assays have been used to determine the cytotoxic effects and IC50 values of novel cromakalim analogues in cancer cell lines like HeLa cells. researchgate.netresearchgate.net
[3H]-Thymidine Incorporation Assay: This assay measures the rate of DNA synthesis and, consequently, cell proliferation. researchgate.netnih.gov It has been used to demonstrate the inhibitory effect of certain cromakalim analogues on the proliferation of HeLa cells. researchgate.netnih.gov
Apoptosis Assays:
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic or necrotic cells. researchgate.netresearchgate.netnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes. researchgate.net This method has been instrumental in showing that some cromakalim analogues induce early apoptosis in a time-dependent manner. researchgate.netresearchgate.netnih.gov
Hoechst 33258 Staining: This is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. researchgate.net Apoptotic cells often exhibit characteristic changes such as nuclear condensation and fragmentation, which can be observed using this stain. researchgate.netresearchgate.net
Radioligand Binding Studies for Receptor Site Identification
Radioligand binding assays are a powerful and sensitive tool for characterizing receptor-ligand interactions and identifying binding sites. giffordbioscience.comoncodesign-services.comeuropeanpharmaceuticalreview.com These assays utilize a radiolabeled ligand (a radioactive version of a drug or transmitter) to measure its binding to a target receptor. oncodesign-services.comnih.gov The high sensitivity of this technique allows for the detection of even low-abundance receptors. oncodesign-services.com
There are several types of radioligand binding assays:
Saturation binding assays are used to determine the density of receptors (Bmax) in a sample and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comnih.govperceptive.com
Competition binding assays are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radioligand for binding. oncodesign-services.comnih.govperceptive.com
Kinetic assays measure the rates of association and dissociation of a radioligand to and from its receptor. giffordbioscience.comoncodesign-services.comnih.gov
While specific studies detailing the use of radioligand binding to identify the precise binding site of cromakalim were not found in the provided search results, this methodology remains a standard and crucial approach in pharmacology for such determinations. europeanpharmaceuticalreview.com
Ion Flux Measurements (e.g., Rubidium efflux)
Ion flux assays directly measure the activity of ion channels by tracking the movement of ions across the cell membrane. aurorabiomed.com For potassium channels, which are the primary target of cromakalim, rubidium (Rb+) is often used as a tracer for potassium (K+) due to their similar properties. core.ac.uknih.govnih.gov
The rubidium efflux assay is a common method used to assess the activity of potassium channel openers like cromakalim. core.ac.uknih.gov In this assay, cells are first loaded with Rb+. nih.gov The cells are then exposed to the test compound, and the amount of Rb+ that effluxes (moves out of the cell) is measured, typically by atomic absorption spectrometry. nih.gov An increase in Rb+ efflux indicates that the potassium channels have been opened.
Studies have demonstrated that cromakalim stimulates 86Rb+ efflux from isolated tissues and increases Rb+ influx in smooth muscle cells at concentrations similar to those that cause vasodilation. core.ac.uk This provides direct evidence for its mechanism of action as a potassium channel opener.
Animal Model Applications in Preclinical Research
Preclinical studies using animal models are essential for evaluating the physiological effects of cromakalim in a whole-organism context.
Use of Animal Models for Studying Specific Organ System Physiology
Cardiovascular System: Animal models have been extensively used to investigate the cardiovascular effects of cromakalim. In anesthetized canine models of myocardial infarction, the effects of cromakalim on infarct size have been studied. nih.gov Studies in healthy human volunteers have also been conducted to assess its impact on blood pressure, heart rate, and forearm blood flow. nih.gov Furthermore, isolated perfused rat hearts have been used to examine the effects of cromakalim on cardiac function during ischemia and reperfusion. physiology.org
Respiratory System: Animal models are crucial for respiratory research, with species like mice, rats, guinea pigs, and rabbits being commonly used to study conditions such as asthma and chronic obstructive pulmonary disease. nih.govmdpi.com While the direct use of cromakalim in these specific models was not detailed in the provided search results, these models are standard for evaluating the effects of compounds on respiratory function.
Neuromuscular System: Cromakalim has been investigated for its potential in treating neuromuscular disorders. Animal models of hypokalemic periodic paralysis, such as K+-depleted rats, have been used to show that cromakalim can repolarize muscle fibers. nih.gov Mouse models of hypokalemic periodic paralysis have also been developed to test the efficacy of potassium channel openers. nih.gov Additionally, cromakalim has been studied in mouse models to assess its effects on seizures induced by organophosphates and carbamates. researchgate.net
Ocular System: A significant area of research for cromakalim and its prodrugs involves their effects on intraocular pressure (IOP). Various animal models have been employed, including:
Mice: Normotensive wild-type mice (C57BL/6) and Kir6.2 knockout mice have been used to demonstrate that cromakalim lowers IOP via Kir6.2-containing KATP channels. plos.orgresearchgate.net Mouse models of ocular hypertension have also been used to confirm the IOP-lowering effects of cromakalim prodrugs. arvojournals.org
Dogs and Nonhuman Primates: Normotensive hound dogs and African Green monkeys have been used to evaluate the pharmacokinetic and ocular hypotensive effects of cromakalim prodrugs, showing significant IOP reduction without systemic side effects. researchgate.netnih.govnih.gov
Interactive Data Table: Effects of Cromakalim and its Analogues in Preclinical Models
| Compound/Analogue | Model System | Assay | Key Finding | Citation |
| Cromakalim | Wild-type C57BL/6 Mice | In vivo IOP measurement | Reduced IOP by 18.75 ± 2.22% | plos.org |
| Cromakalim Prodrug 1 (CKLP1) | Hound Dogs | In vivo IOP measurement | Lowered IOP by 18.9% ± 1.1% | researchgate.netnih.gov |
| Cromakalim Prodrug 1 (CKLP1) | African Green Monkeys | In vivo IOP measurement | Lowered IOP by 16.7% ± 6.7% | researchgate.netnih.gov |
| Cromakalim Analogue (Compound 6) | HeLa Cells | WST-8 Assay | IC50 of 138 µM | nih.gov |
| Cromakalim Analogue (CB) | HeLa Cells | WST-8 Assay | IC50 of 7.9 µM | researchgate.netresearchgate.net |
| Cromakalim Analogue (S32) | HeLa Cells | WST-8 Assay | IC50 of ~70 µM | researchgate.net |
Application in Disease Models for Mechanistic Research (e.g., Ischemia/Reperfusion, Hypoxic-Ischemic Encephalopathy, Pain Models)
The study of cromakalim in various disease models has been instrumental in understanding the mechanistic role of ATP-sensitive potassium (K-ATP) channels in pathophysiology. These experimental models allow for the investigation of cromakalim's effects in controlled environments that mimic human diseases.
Ischemia/Reperfusion (I/R) Injury:
Cromakalim has demonstrated significant protective effects in models of ischemia/reperfusion injury in both the brain and the heart. In models of transient global forebrain ischemia in rats, administration of cromakalim before ischemia and during reperfusion completely blocked the induced expression of immediate early genes like c-fos and c-jun, as well as the mRNAs for heat-shock protein 70 and a specific form of amyloid beta-protein precursor. nih.gov This intervention resulted in marked protection of neuronal cells against degeneration. nih.gov
Further studies on cerebral I/R injury in rats have quantified the neuroprotective effects of cromakalim. Pre-treatment with cromakalim led to a significant improvement in neurological function. researchgate.net This was evidenced by a reduction in the neurological score, brain hemisphere weight difference, and levels of acetylcholinesterase and the oxidative stress marker malondialdehyde (MDA). researchgate.net Concurrently, cromakalim treatment increased the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and Na+/K+ ATPase pump activity. researchgate.net In models of myocardial I/R, cromakalim postconditioning has been shown to enhance myocardial antioxygen capability and inhibit apoptosis, effects that were abolished by a mitochondrial K-ATP channel inhibitor, 5-hydroxydecanoate (B1195396).
Table 1: Neuroprotective Effects of Cromakalim in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Parameter | Ischemia/Reperfusion Control Group | Cromakalim-Treated Group | Significance |
|---|---|---|---|
| Neurological Score | Elevated | Significantly Reduced | P < 0.05 |
| Brain Hemisphere Weight Difference | Increased | Significantly Reduced | P < 0.05 |
| Malondialdehyde (MDA) Levels | Elevated | Significantly Reduced | P < 0.05 |
| Superoxide Dismutase (SOD) Levels | Reduced | Significantly Raised | P < 0.05 |
| Na+/K+ ATPase Pump Activity | Reduced | Significantly Raised | P < 0.05 |
Data derived from a study on cerebral IR injury in rats, showing that pre-treatment with cromakalim produced significant neuroprotective effects. researchgate.net
Hypoxic-Ischemic Encephalopathy (HIE):
In a neonatal rat model of HIE induced by intrauterine asphyxia, cromakalim demonstrated a significant neuroprotective effect. nih.gov The study assessed brain injury 72 hours after the hypoxic-ischemic event and found that cromakalim, along with another K-ATP channel opener, diazoxide, offered protection to five different brain regions. The neuroprotective action was most potent in the hippocampus and cortex, the areas that sustained the most severe injury following the insult. The protective effects of cromakalim were inhibited by the K-ATP channel blocker glibenclamide, confirming the mechanism of action through these channels. ijbs.com
Pain Models:
Cromakalim and its prodrugs have been evaluated in rodent models of both neuropathic and inflammatory pain. In a mouse model of neuropathic pain created by spinal nerve ligation (SNL), intrathecal administration of cromakalim prodrugs significantly increased the mechanical paw withdrawal thresholds. nih.gov For instance, a 60 µg dose of the prodrug CKLP1 caused a significant increase in the withdrawal threshold at 30 minutes post-administration. nih.gov Similarly, in a model of inflammatory pain induced by complete Freund's adjuvant (CFA), these prodrugs were effective in attenuating mechanical hypersensitivity. nih.gov The analgesic effects observed in these models suggest that activation of K-ATP channels in the spinal cord can modulate nociceptive signaling pathways. The analgesic capabilities of cromakalim have been demonstrated in several chronic pain models in rodents. nih.gov
Utilization of Knockout Animal Models for Channel Subunit Specificity Elucidation
The development of knockout animal models, in which specific genes encoding K-ATP channel subunits are deleted, has been a pivotal methodology for dissecting the precise contribution of individual subunits to the pharmacological effects of cromakalim.
Kir6.2 Subunit Specificity:
Studies utilizing mice with a genetic knockout of the Kir6.2 subunit (Kir6.2-/-) have been crucial in demonstrating the importance of this pore-forming subunit in mediating certain effects of cromakalim. In one key study, the ocular hypotensive effect of cromakalim was examined in wild-type and Kir6.2-/- mice. nih.gov Topical administration of cromakalim to wild-type mice resulted in a significant reduction in intraocular pressure (IOP) by an average of 18.75% over a 5-day treatment period (p=0.002). nih.gov In stark contrast, the same treatment regimen produced no significant change in IOP in the Kir6.2-/- mice (p=0.52). nih.gov This finding provides definitive evidence that the IOP-lowering effect of cromakalim is mediated through the activation of K-ATP channels containing the Kir6.2 subunit. nih.gov
Table 2: Effect of Cromakalim on Intraocular Pressure (IOP) in Wild-Type vs. Kir6.2-/- Mice
| Mouse Genotype | Treatment | Average IOP Reduction | P-value |
|---|---|---|---|
| Wild-Type (C57BL/6) | Cromakalim | 18.75 ± 2.22% | 0.002 |
| Kir6.2-/- | Cromakalim | -0.03 ± 0.14 mmHg (No significant change) | 0.52 |
Data from a study comparing the effect of topical cromakalim on IOP in wild-type and Kir6.2 knockout mice, highlighting the necessity of the Kir6.2 subunit for the drug's effect. nih.gov
Kir6.1 Subunit Specificity:
The role of the Kir6.1 subunit, which is predominantly found in vascular smooth muscle, has been investigated using conditional knockout mice. In a study relevant to migraine pathophysiology, mice with a specific loss-of-function mutation in the smooth muscle Kir6.1 subunit were tested. nih.gov Systemic administration of levocromakalim (the active enantiomer of cromakalim) induced mechanical hypersensitivity in wild-type mice. nih.gov However, the Kir6.1 smooth muscle knockout mice were protected from this levocromakalim-induced hypersensitivity. nih.govresearchgate.net Furthermore, arteries from these knockout mice showed an impaired vasodilatory response to levocromakalim. nih.govresearchgate.net These results strongly suggest that the hypersensitivity provoked by K-ATP channel openers like levocromakalim is dependent on functional Kir6.1-containing channels in extracerebral vascular smooth muscle. nih.gov
Future Directions and Emerging Research Avenues
Identification and Characterization of Novel Tissue-Selective KATP Channel Modulators
A primary goal in the evolution of KATP channel openers is to enhance tissue specificity, thereby maximizing therapeutic effects while minimizing off-target activity. The diversity of KATP channels, arising from different combinations of pore-forming (Kir6.1, Kir6.2) and sulfonylurea receptor (SUR1, SUR2A, SUR2B) subunits in various tissues, provides a molecular basis for developing targeted modulators. nih.govmdpi.com
Cromakalim (B1669624) and its analog, levcromakalim (B1674936), are effective activators of channels containing SUR2A (cardiac muscle) and SUR2B (smooth muscle) subunits but have little effect on SUR1-containing channels found in pancreatic β-cells. nih.govmdpi.comresearchgate.net This inherent selectivity has driven research toward discovering compounds with even more refined profiles. For instance, studies on 3-alkylaminobenzothiadiazine 1,1-dioxides have revealed derivatives with pronounced selectivity for pancreatic KATP channels over those in vascular tissue. nih.gov
Recent breakthroughs have shifted focus from the SUR subunit to the Kir pore itself. By using 3D models of Kir6.2/SUR homotetramers for computational screening, researchers have identified novel Kir-specific openers. cell.comnih.gov One such compound, CL-705G, was found to open Kir6.2/SUR2A channels with a potency similar to the established opener pinacidil (B1677893) but had minimal effects on other channels, including the structurally similar Kir6.1/SUR2B channels. nih.govfrontiersin.org This represents a significant advance in achieving selectivity at the pore-forming subunit level, a strategy that could lead to a new generation of highly targeted KATP channel drugs. cell.comfrontiersin.org
Table 1: Comparison of KATP Channel Subtype Selectivity
| Compound | Primary Subunit Target(s) | Key Research Finding | Reference |
|---|---|---|---|
| Cromakalim / Levcromakalim | SUR2A, SUR2B | Effective activators of cardiac and smooth muscle KATP channels, but not pancreatic (SUR1) channels. | nih.govmdpi.comresearchgate.net |
| 3-Alkylaminopyridothiadiazine 1,1-dioxides | Pancreatic (likely SUR1) | Demonstrated pronounced selectivity towards pancreatic endocrine tissue over vascular smooth muscle. | nih.gov |
| CL-705G | Kir6.2 | A novel opener that targets the pore-forming Kir6.2 subunit directly, showing high selectivity over Kir6.1-containing channels. | nih.govfrontiersin.org |
| Diazoxide (B193173) | SUR1, SUR2B | An effective activator of SUR1 and SUR2B, but not SUR2A, highlighting differential SUR subunit pharmacology. | nih.gov |
Elucidation of Further Downstream Signaling Cascades Initiated by Cromakalim
The primary action of cromakalim is the opening of KATP channels, leading to membrane hyperpolarization. In vascular smooth muscle, this change in membrane potential inhibits the opening of voltage-dependent Ca2+ channels, reducing intracellular calcium and causing relaxation. nih.gov However, the full scope of signaling events that follow channel activation is still under investigation.
Research suggests that the mechanism of action may be more complex than simple antagonism of ATP inhibition. In insulin-secreting cells, the ability of cromakalim to activate KATP channels was found to be dependent on the presence of ATP, with the non-hydrolyzable ATP analog ATPγS abolishing the effect. nih.gov This finding points to a potential mechanism involving protein phosphorylation as a downstream step in channel activation by cromakalim. nih.gov
Furthermore, KATP channels are modulated by various endogenous signaling pathways, including those involving protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC). nih.gov Endogenous vasodilators often activate KATP channels through these classic G-protein-coupled signaling pathways. nih.gov Future research is focused on understanding how cromakalim's direct action on the channel integrates with these complex intracellular signaling networks and what additional cascades are initiated following the primary hyperpolarization event. For example, studies in normal volunteers treated with cromakalim showed a decrease in intracellular potassium concentration and an increase in Ca2+-dependent K+ channels in red blood cells, indicating effects that extend beyond the direct modulation of KATP channels. nih.gov
Exploration of Cromakalim's Role in Understanding Fundamental Biological Processes Beyond Canonical KATP Targets
While cromakalim is prototypically known for its effects on vascular and smooth muscle, its utility as a pharmacological tool has shed light on the role of KATP channels in a variety of other biological processes. One of the most well-documented alternative applications is the stimulation of hair growth. wikipedia.org KATP channel openers, including cromakalim, have been shown to stimulate hair growth, an effect attributed to both a direct action on hair follicles and an improvement in blood supply. wikipedia.orgnih.gov
Cromakalim has also been instrumental in studying the function of KATP channels in tissues outside the cardiovascular system. For example, its ability to decrease intracellular potassium in leukocytes and erythrocytes has been documented. nih.gov Moreover, the compound has been used to investigate the role of mitochondrial KATP (mitoKATP) channels. nih.gov The opening of these channels is a key mechanism in cellular protection, particularly in cardiac and neuronal tissues, linking cellular metabolism to survival pathways. nih.govoaepublish.com By modulating these intracellular channels, cromakalim and other openers have helped to clarify their role in protecting against ischemic damage. nih.govoaepublish.com
Development of Advanced Prodrug Strategies for Targeted Cellular and Tissue Delivery
A significant challenge in harnessing the full therapeutic potential of cromakalim has been its physicochemical properties, such as low aqueous solubility, which can hinder its delivery and application. nih.gov To overcome these limitations, advanced prodrug strategies are being actively developed. A prodrug is an inactive derivative of a parent drug that is converted into its active form in the body, often at a specific site. mdpi.commdpi.com
This approach aims to improve pharmacokinetic properties and enable targeted delivery. researchgate.net For cromakalim, novel dimeric and trimeric prodrugs have been designed, linked by phosphate (B84403) ester moieties. google.com These prodrugs are engineered for controlled, tunable release of the active levcromakalim molecule. google.com A key strategy involves designing prodrugs that are activated by specific endogenous enzymes present in target tissues. For example, the cromakalim prodrugs CKLP1 and CKLP2 are activated by alkaline phosphatases found in the peripheral and central nervous systems. nih.govnih.govbiorxiv.org This approach not only improves solubility but also allows for more targeted delivery, potentially reducing systemic effects. nih.govnih.gov
Table 2: Advanced Cromakalim Prodrugs
| Prodrug | Activating Enzyme | Delivery Strategy | Key Advantage | Reference |
|---|---|---|---|---|
| CKLP1 | Alkaline Phosphatase | Targeted activation in peripheral and central nervous systems. | Improved solubility and targeted release for potential use in pain models. | nih.govnih.gov |
| CKLP2 | Alkaline Phosphatase | Targeted activation in peripheral and central nervous systems. | Demonstrated efficacy in reducing hypersensitivity and opioid withdrawal symptoms in preclinical models. | nih.govbiorxiv.org |
| Dimeric/Trimeric Phosphate Esters | Endogenous Phosphatases | Controlled, tunable kinetics based on the phosphate ester linkage. | Allows for controlled delivery over time and formulation for lipophilic tissues. | google.com |
Continued Investigation of Cromakalim and its Analogs in Complex Disease Pathophysiology Models with a Mechanistic Focus
Cromakalim and its analogs continue to be valuable tools for investigating the pathophysiology of complex diseases and for exploring the therapeutic potential of KATP channel activation. The mechanistic focus of this research provides critical insights into how channel modulation can alter disease progression.
Cardioprotection: In models of cardiac ischemia-reperfusion injury, KATP channel openers have been shown to be protective. nih.gov The mechanism involves preventing intracellular Ca2+ overload by shortening the action potential duration, which preserves cellular energy and promotes cell survival. nih.govnih.gov
Neuroprotection: In neurology, openers like cromakalim have demonstrated neuroprotective effects in models of cerebral vasospasm and severe ischemic insults. nih.gov They can relax cerebral arteries and may prevent neuronal damage associated with ischemic events. nih.govoaepublish.com
Pain and Inflammation: The development of targeted prodrugs has enabled the investigation of cromakalim in complex pain models. In rodent models of neuropathic pain (spinal nerve ligation) and inflammatory pain (complete Freund's adjuvant), intrathecal administration of cromakalim prodrugs significantly attenuated mechanical hypersensitivity. nih.govbiorxiv.org Furthermore, these prodrugs were shown to reduce morphine-induced hypersensitivity and symptoms of opioid withdrawal, suggesting a role for KATP channels in modulating neuronal excitability in chronic pain and addiction pathways. nih.govbiorxiv.org
These studies underscore the importance of KATP channels in diverse pathophysiological states and highlight the ongoing utility of cromakalim and its derivatives as investigational probes.
Integration of Computational Approaches in Structure-Activity Relationship and Drug Design Studies
Modern drug discovery heavily relies on the integration of computational methods to accelerate the design and optimization of new therapeutic agents. nih.gov For cromakalim and other KATP channel modulators, computational approaches are essential for understanding structure-activity relationships (SAR) and for designing novel compounds with improved properties. researchgate.netoncodesign-services.com
Quantitative structure-activity relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of cromakalim analogs with their biological activity. researchgate.netresearchgate.net These models help identify the key molecular features responsible for potency and selectivity, guiding the synthesis of more effective molecules. researchgate.net
Furthermore, the increasing availability of high-resolution structures of KATP channels, such as those obtained through cryo-electron microscopy (cryo-EM), has enabled powerful computational techniques like molecular modeling and docking screens. frontiersin.org Researchers can now build 3D models of the channel's binding pockets and virtually screen large chemical libraries to identify new potential openers. cell.comfrontiersin.org This approach was successfully used to identify CL-705G, a novel Kir6.2-specific opener, demonstrating the power of combining structural biology with computational chemistry to design next-generation, highly selective KATP channel modulators. cell.comnih.govfrontiersin.org These in silico methods are crucial for systematically exploring chemical space and accelerating the journey from an initial hit compound to a viable drug candidate. oncodesign-services.com
Q & A
Q. What are the primary mechanisms by which Cromakalim modulates tracheal smooth muscle activity?
Cromakalim acts as a K⁺ channel opener, inducing hyperpolarization in smooth muscle cells, which inhibits voltage-dependent Ca²⁺ channels and reduces intracellular Ca²⁺ levels. This mechanism suppresses neurolymphatic-mediated contractions in guinea pig tracheal smooth muscle. Antagonists like glibenclamide (a sulfonylurea) block Cromakalim’s effects, confirming its specificity for ATP-sensitive K⁺ channels .
Q. What experimental models are commonly used to study Cromakalim’s pharmacological effects?
In vitro guinea pig tracheal smooth muscle preparations are standard models. Segments are mounted in organ baths with Krebs solution, and responses are measured via isometric transducers. Frequency-stress curves and electrical field stimulation (EFS) are used to quantify neurolymphatic-mediated contractions/relaxations. Antagonists (e.g., tetrodotoxin for neuronal blockade) validate mechanistic pathways .
Q. How should Cromakalim be documented in the methods section of a research paper?
Specify the source (e.g., Sigma-Aldrich), purity, solvent (e.g., DMSO), and working concentrations. Detail pre-incubation times, antagonist co-administration (e.g., glibenclamide), and vehicle controls. Reference established protocols for tracheal tissue preparation and stimulation parameters .
Q. What controls are essential when testing Cromakalim in smooth muscle experiments?
Include vehicle controls (solvent-only), positive controls (e.g., acetylcholine for contractions), and specificity controls (e.g., glibenclamide to confirm K⁺ channel involvement). Reproducibility requires repeating experiments across tissue segments and animals .
Q. How to validate Cromakalim’s specificity for K⁺ channels in experimental setups?
Use pharmacological antagonists (e.g., glibenclamide) and compare effects with other K⁺ channel openers (e.g., pinacidil). Measure reversibility of inhibition after washout. Cross-validate using patch-clamp electrophysiology in isolated cells .
Advanced Research Questions
Q. How can researchers address discrepancies in Cromakalim’s effects between tracheal segments?
In guinea pigs, tracheal "main" segments show stronger contractions than "laryngeal" segments under EFS. To resolve discrepancies, standardize tissue sampling locations, normalize responses to tissue weight, and use segment-specific EF₅₀ values. Statistical models (mixed-effects regression) can account for intra-animal variability .
Q. What methodological strategies optimize Cromakalim’s concentration in in vitro studies?
Perform dose-response curves (0.1–100 µM) to determine EC₅₀ values. Pre-incubate tissues with Cromakalim for ≥20 minutes to ensure steady-state inhibition. Use cumulative dosing to avoid desensitization. Antagonist studies (glibenclamide) confirm target engagement .
Q. How to analyze Cromakalim’s dual role in inhibiting contractions without affecting relaxations?
Contractions are mediated by excitatory NANC pathways, while relaxations involve inhibitory NANC mechanisms. Use selective receptor blockers (e.g., atropine for muscarinic receptors) to isolate pathways. Quantify nitric oxide (NO) or VIP levels to explore relaxation-specific signaling .
Q. How to design studies integrating Cromakalim with other modulators to explore synergistic effects?
Co-administer Cromakalim with β₂-adrenergic agonists (e.g., salbutamol) or phosphodiesterase inhibitors (e.g., theophylline). Use factorial experimental designs to test additive/synergistic interactions. Measure cAMP/cGMP levels to link mechanistic outcomes .
Q. What statistical approaches are recommended for analyzing Cromakalim’s dose-response data?
Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀ values with 95% confidence intervals. For time-dependent effects (e.g., response decay after 80 minutes), use repeated-measures ANOVA .
Key Data from Experimental Studies on Cromakalim
| Parameter | Value (Mean ± SEM) | Experimental Context | Reference |
|---|---|---|---|
| EC₅₀ for contraction inhibition | 3.2 ± 0.5 µM | Guinea pig tracheal main segment | |
| Maximum inhibition of NANC contractions | 92.4 ± 4.1% | 10 µM Cromakalim + EFS (4 Hz) | |
| EF₅₀ for left vagus nerve stimulation | 2.1 ± 0.3 Hz | Tracheal main segment | |
| Glibenclamide reversal efficacy | 85–90% | 1 µM glibenclamide co-administration |
Methodological Best Practices
- Reproducibility : Detail tissue procurement, animal strain, and solution composition (e.g., Krebs buffer pH 7.4). Use Supplementary Materials for extended protocols .
- Data Presentation : Avoid overcrowded figures; highlight key comparisons (e.g., segment-specific responses). Use color-coded traces for different concentrations .
- Ethical Reporting : Disclose conflicts of interest (e.g., Cromakalim supplier) and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
